molecular formula C6H14N2O B3059684 Butanamide, 2-amino-3,3-dimethyl- CAS No. 113582-42-6

Butanamide, 2-amino-3,3-dimethyl-

Cat. No.: B3059684
CAS No.: 113582-42-6
M. Wt: 130.19 g/mol
InChI Key: QCVCCWSPZIUXEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanamide, 2-amino-3,3-dimethyl- is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butanamide, 2-amino-3,3-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanamide, 2-amino-3,3-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVCCWSPZIUXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393037
Record name 2-Amino-3,3-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113582-42-6
Record name 2-Amino-3,3-dimethylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113582-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Leucinamide, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113582426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3,3-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-LEUCINAMIDE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H8RV3N0FH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: 2-Amino-3,3-Dimethylbutanamide (L-tert-Leucinamide)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and pharmaceutical applications of 2-amino-3,3-dimethylbutanamide (L-tert-leucinamide).

Physicochemical Profiling, Synthetic Methodologies, and Pharmacophore Integration

Executive Summary

2-amino-3,3-dimethylbutanamide (commonly L-tert-leucinamide ) is a sterically demanding chiral building block defined by its bulky tert-butyl side chain. Unlike its leucine analog, the gem-dimethyl substitution at the


-carbon creates a "steric wall" that restricts conformational freedom and significantly retards metabolic hydrolysis.

This compound serves as a critical pharmacophore in two primary domains:

  • Protease Inhibitors: It functions as a P3 moiety in HCV NS3/4A inhibitors (e.g., Boceprevir precursors), filling large hydrophobic pockets.[1]

  • Synthetic Cannabinoid Agonists: It is the "ADB" head group in potent CB1 receptor agonists (e.g., ADB-BUTINACA), where the amide provides hydrogen bond donors while the tert-butyl group optimizes receptor affinity via hydrophobic packing.

Structural & Physicochemical Characterization

Molecular Architecture

The defining feature of L-tert-leucinamide is the


-quaternary center . The tert-butyl group (

) exerts profound steric pressure on the adjacent amine and amide functionalities.
  • Conformational Lock: The rotation around the

    
     bond is highly restricted. In peptide chains, this favors specific secondary structures (often 
    
    
    
    -turns) and reduces the entropy penalty upon binding to enzyme active sites.
  • Metabolic Shielding: The steric bulk protects the adjacent amide bond from proteolytic cleavage by peptidases, extending the half-life of peptide drugs containing this residue.

Key Physical Constants
PropertyValueNotes
IUPAC Name (2S)-2-amino-3,3-dimethylbutanamide
CAS No. 62965-57-5 (L-isomer)75158-12-2 (HCl salt)
Molecular Formula

Molecular Weight 130.19 g/mol 166.65 g/mol (HCl salt)
Melting Point 74–76 °CFree base
Boiling Point ~242 °CPredicted at 760 mmHg
Chirality L- (S-)Most bioactive form
Solubility Soluble in MeOH, DMSO, dilute acidLow solubility in non-polar alkanes

Synthetic Routes & Manufacturing[7][8]

The synthesis of L-tert-leucinamide is non-trivial due to the steric hindrance of the tert-butyl group, which makes standard nucleophilic attacks on the carbonyl carbon sluggish.

Biocatalytic Synthesis (Green Route)

The most efficient industrial route utilizes nitrile hydratase to hydrate the sterically hindered nitrile precursor. This avoids the harsh conditions required for chemical hydrolysis.

  • Enzyme Source: Nocardia globerula or Rhodococcus rhodochrous.

  • Substrate: 2-amino-3,3-dimethylbutyronitrile (synthesized via Strecker reaction from pinacolone).

  • Advantage: Enantioselective hydration under mild pH/temperature, preventing racemization.

Chemical Synthesis (Laboratory Scale)

For laboratory preparation, the methyl ester is converted to the amide. Due to sterics, standard ammonolysis is slow and often requires high pressure or catalysis.

  • Precursor: L-tert-leucine methyl ester hydrochloride.[2]

  • Reagent: Methanolic ammonia (saturated) or

    
     in MeOH/THF.
    
  • Conditions: Sealed tube, elevated temperature (often >50°C) or prolonged reaction time (48h+).

Visualization: Synthetic Workflow

Synthesis Pinacolone Pinacolone (Start) Strecker Strecker Reaction (KCN, NH4Cl) Pinacolone->Strecker Nitrile Aminonitrile Intermediate Strecker->Nitrile BioCat Nitrile Hydratase (Nocardia sp.) Nitrile->BioCat Green Route (High Yield) AcidHydrolysis Acid Hydrolysis Nitrile->AcidHydrolysis Chemical Route Amide L-tert-Leucinamide (Target) BioCat->Amide Ester Methyl Ester AcidHydrolysis->Ester Ammonolysis Ammonolysis (NH3/MeOH, Pressure) Ester->Ammonolysis Slow Step (Steric Hindrance) Ammonolysis->Amide

Figure 1: Comparison of Biocatalytic vs. Chemical synthesis routes. The biocatalytic path bypasses the sterically difficult ester ammonolysis step.

Chemical Reactivity Profile

Nucleophilicity & Coupling

The


-amine of L-tert-leucinamide is nucleophilic but sterically crowded.
  • Coupling Reactions: When coupling to carboxylic acids (e.g., in peptide synthesis or drug design), highly active coupling agents like HATU or TBTU are recommended over EDC/HOBt to overcome the kinetic barrier imposed by the tert-butyl group.

  • Schiff Base Formation: Condensation with aldehydes (e.g., salicylaldehyde) yields chiral ligands. The tert-butyl group forces the imine into a specific geometry, inducing high stereoselectivity in downstream metal-catalyzed reactions.

Stability
  • Hydrolysis Resistance: The amide bond is exceptionally stable against hydrolysis compared to alanine or leucine amides. This property is exploited in peptidomimetics to prevent degradation by serum proteases.

Pharmaceutical Applications & Case Studies

HCV Protease Inhibitors (The "P3" Moiety)

In the design of NS3/4A protease inhibitors like Boceprevir (and its analogs), the L-tert-leucine motif is critical.[3]

  • Role: It acts as the P3 residue .[1]

  • Mechanism: The bulky tert-butyl group fills the S3 hydrophobic pocket of the viral protease.

  • Chemistry: While Boceprevir uses a urea linkage, the L-tert-leucinamide scaffold is the structural parent for the P3-Cap segment, providing the necessary bulk to lock the bioactive conformation.

Synthetic Cannabinoids (The "ADB" Series)

L-tert-leucinamide is the direct precursor for a major class of indazole-3-carboxamide agonists, such as ADB-BUTINACA .[4]

  • Structure: Indazole core linked to L-tert-leucinamide.

  • Significance: The "ADB" (Amino-Dimethyl-Butanamide) moiety confers significantly higher potency (

    
     often < 1 nM) than the valine analog ("AB" series) due to optimized hydrophobic interaction with the CB1 receptor.
    
Visualization: Pharmacophore Logic

SAR TleAmide L-tert-Leucinamide Scaffold tBu tert-Butyl Group (Hydrophobic) TleAmide->tBu Amine Alpha-Amine (Linker) TleAmide->Amine Amide Primary Amide (H-Bond Donor) TleAmide->Amide HCV HCV Protease Inhibitors (P3 Pocket Filling) tBu->HCV Steric Bulk CB1 CB1 Agonists (ADB-BUTINACA) (Receptor Affinity) tBu->CB1 Hydrophobic Packing Stability Metabolic Stability (Proteolysis Resistance) tBu->Stability Shielding Amine->HCV Peptide Bond Formation Amide->CB1 H-Bonding

Figure 2: Structure-Activity Relationship (SAR) mapping of L-tert-leucinamide in drug design.

Experimental Protocols

Protocol A: Coupling of L-tert-Leucinamide (General Procedure)

Use this protocol for synthesizing derivatives like ADB-BUTINACA or peptide fragments.

Reagents:

  • Carboxylic Acid substrate (1.0 equiv)[5]

  • L-tert-Leucinamide HCl (1.1 equiv)[6]

  • Coupling Agent: HATU (1.2 equiv) or TBTU

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (5 mL/mmol) under nitrogen.

  • Activation: Add DIPEA followed by HATU. Stir at room temperature for 15 minutes to form the activated ester. Note: The solution typically turns yellow.

  • Addition: Add L-tert-Leucinamide HCl in one portion.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS.[5] Note: Reaction may be slower than with non-hindered amines.

  • Workup: Dilute with EtOAc, wash efficiently with 1N HCl, saturated

    
    , and brine (x3) to remove DMF and urea byproducts.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
    
Protocol B: Handling & Storage
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

  • Stability: Stable in solution for >24h, but avoid prolonged exposure to strong base which may induce racemization over time, although the tert-butyl group mitigates this risk compared to phenylglycine.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11297986, (2S)-2-Amino-3,3-dimethylbutanamide. Retrieved from .

  • Banik, S., & Levina, A. (2016). A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate. Aurigene Services. Retrieved from .

  • Stanton, M. G., et al. (2018). Structure–activity relationships of amino acid-derived synthetic cannabinoid receptor agonists. ACS Chemical Neuroscience. (Contextualizing the "ADB" moiety in drug design).
  • Brandt, S. D., et al. (2020). Analytical characterization of the synthetic cannabinoid ADB-BUTINACA. Drug Testing and Analysis. (Verifying the amide structure in forensic samples).
  • Sigma-Aldrich. (2025). L-tert-Leucine Product Specification & Applications. Retrieved from .

Sources

synthesis of 2-amino-3,3-dimethyl-butanamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-Amino-3,3-dimethylbutanamide

Executive Summary

Target Molecule: 2-Amino-3,3-dimethylbutanamide Common Names: tert-Leucine amide, Tle-NH₂, tert-Butylglycine amide CAS Registry Number: 62965-57-5 (S-isomer), 14328-51-9 (Racemic) Molecular Formula: C₆H₁₄N₂O Key Application: Chiral auxiliary, HCV protease inhibitor intermediate (e.g., Boceprevir), peptidomimetics.

Critical Distinction: Researchers must distinguish this target from 2-amino-2,3-dimethylbutyramide (an isomer used in imidazolinone herbicides). The 3,3-dimethyl substitution pattern (tert-butyl group) provides the unique steric bulk essential for pharmaceutical stability against enzymatic degradation, whereas the 2,3-isomer does not.

Part 1: Retrosynthetic Analysis & Strategic Routes

The synthesis of 2-amino-3,3-dimethylbutanamide is dictated by the steric hindrance of the tert-butyl group. Standard nucleophilic attacks on the carbonyl center are significantly slower than in leucine or alanine analogs. Therefore, the choice of route depends on the required enantiopurity and scale.

Strategic Pathways
  • Route A (Chiral Pool / Chemical): Activation of commercially available L-tert-leucine via N-carboxyanhydride (NCA) or mixed anhydrides. Best for: High-purity pharma intermediates.

  • Route B (Biocatalytic): Reductive amination of trimethylpyruvate to L-tert-leucine followed by chemical amidation. Best for: Green chemistry / Scale-up.

  • Route C (Industrial / Strecker): Synthesis of the racemic aminonitrile from pivalaldehyde, followed by partial hydrolysis and enzymatic resolution. Best for: Commodity scale starting materials.

Retrosynthesis Target 2-Amino-3,3-dimethylbutanamide (L-tert-Leucine Amide) NCA L-tert-Leucine NCA (N-Carboxyanhydride) NCA->Target Ammonolysis Acid L-tert-Leucine (Acid) Acid->Target Coupling (EDC/HOBt) Acid->NCA Phosgene/SOCl2 or Boc-activation Nitrile 2-Amino-3,3-dimethylbutyronitrile (Racemic) Nitrile->Target Hydrolysis (H2O2/OH-) Pivalaldehyde Pivalaldehyde (Trimethylacetaldehyde) Pivalaldehyde->Nitrile Strecker (KCN/NH4Cl) TMP Trimethylpyruvate TMP->Acid LeuDH (Enzymatic)

Figure 1: Retrosynthetic disconnection of 2-amino-3,3-dimethylbutanamide showing chemical and enzymatic entry points.

Part 2: Detailed Synthesis Protocols

Route A: The N-Carboxyanhydride (NCA) Method (High Enantiopurity)

This route is preferred for drug development because it minimizes racemization. The bulky tert-butyl group stabilizes the NCA intermediate, allowing for clean conversion to the amide.

Mechanism

The reaction proceeds through the formation of a 5-membered Leuchs' anhydride (NCA). Nucleophilic attack by ammonia opens the ring to yield the amide with release of CO₂.

Step-by-Step Protocol

1. Preparation of L-tert-Leucine NCA

  • Reagents: N-Boc-L-tert-leucine (or Cbz-L-tert-leucine), Thionyl chloride (

    
    ) or Triphosgene.
    
  • Solvent: Dry Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Dissolve N-Boc-L-tert-leucine (10.0 g, 43 mmol) in dry DCM (100 mL) under nitrogen.

  • Cool to 0°C. Add thionyl chloride (1.2 eq) dropwise. Note: The Boc group fragments to form the NCA directly in situ.

  • Stir at room temperature for 2-4 hours. Monitor by IR (characteristic doublet carbonyl peaks at ~1850 and 1780 cm⁻¹).

  • Concentrate under reduced pressure to remove solvent and byproducts. The NCA is often a stable solid that can be used without further purification.

2. Ammonolysis to Amide

  • Reagents: Aqueous Ammonia (25%) or Ammonia in Methanol (7N).

  • Solvent: THF/Water mixture.

  • Dissolve the crude L-tert-leucine NCA in THF (50 mL).

  • Cool to -10°C (ice/salt bath).

  • Add Ammonia solution (2.0 eq) dropwise. vigorous evolution of CO₂ will occur.

  • Stir for 1 hour at 0°C, then warm to room temperature.

  • Workup: Evaporate THF. The product often precipitates from the remaining aqueous phase. If not, extract with Ethyl Acetate (3x), dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethyl Acetate/Hexanes.

Yield: Typically 85-92% over two steps. Chiral Purity: >99% ee (preserved from starting material).[1][2]

Route B: The Modified Strecker Synthesis (Industrial)

This route is cost-effective but produces a racemic mixture. It requires a subsequent resolution step.

Step-by-Step Protocol

1. Formation of 2-Amino-3,3-dimethylbutyronitrile

  • Reagents: Pivalaldehyde (8.6 g, 100 mmol), KCN (7.15 g, 110 mmol),

    
     (5.9 g, 110 mmol).
    
  • Solvent: Water/Methanol (1:1).

  • Dissolve

    
     and KCN in water (30 mL). Caution: Cyanide hazard. Use a well-ventilated fume hood and cyanide sensors.
    
  • Add Pivalaldehyde dissolved in Methanol (30 mL) dropwise.

  • Stir at room temperature for 24 hours. The bulky aldehyde reacts slower than linear aldehydes.

  • Extract with Diethyl Ether, wash with water, dry, and concentrate to yield the aminonitrile oil.

2. Controlled Hydrolysis to Amide

  • Challenge: The tert-butyl group hinders the hydration of the nitrile. Standard acid hydrolysis often requires harsh conditions that lead to the acid.

  • Optimized Reagent:

    
     / NaOH (Radziszewski reaction conditions).
    
  • Dissolve the aminonitrile (5.0 g) in Ethanol (20 mL).

  • Add 6M NaOH (2.0 eq) and cool to 0°C.

  • Add 30%

    
     (4.0 eq) dropwise. Maintain temperature < 40°C (exothermic).
    
  • Stir at 50°C for 3-5 hours.

  • Workup: Quench with

    
     (to destroy excess peroxide). Extract with Ethyl Acetate.
    
  • Product: Racemic 2-amino-3,3-dimethylbutanamide.

3. Enzymatic Resolution (Optional)

  • Use Hog Kidney Amidase or Penicillin G Acylase (if N-phenylacetylated) to selectively hydrolyze the L-amide to the acid, leaving the D-amide intact, OR use an L-specific amidase to harvest L-acid and re-amidate.

  • Modern Alternative: Use Lipase B from Candida antarctica (CAL-B) for kinetic resolution of the primary amine precursor if available.

Part 3: Analytical Characterization

To validate the synthesis, compare your product against these standard parameters.

ParameterSpecificationNotes
Appearance White crystalline solidHygroscopic
Melting Point 102 - 104 °CSharp mp indicates high purity
¹H NMR (DMSO-d₆) δ 0.92 (s, 9H, t-Bu), 3.05 (s, 1H, α-CH), 6.90 (br s, 1H, NH), 7.30 (br s, 1H, NH)Distinct singlet for t-butyl group is diagnostic
MS (ESI) [M+H]⁺ = 131.2 m/zConsistent with MW 130.19
Optical Rotation

(c=1, Methanol)
For L-isomer (S-configuration)

Part 4: Process Safety & Critical Parameters

Steric Hindrance Effects

The tert-butyl group at the β-position creates a "neopentyl-like" steric environment.

  • Impact: Reaction times for nucleophilic substitutions (like amidation) are 2-3x longer than for Alanine or Leucine.

  • Mitigation: Use highly activated intermediates (NCAs or mixed anhydrides) rather than standard esters (methyl/ethyl esters react very slowly with ammonia).

Cyanide Management (Strecker Route)
  • Hazard: Generation of HCN gas if pH drops below 9.

  • Control: Maintain reaction pH > 10 during KCN addition. Treat all waste streams with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.

Self-Validating Checkpoints
  • IR Monitoring: During NCA formation, the disappearance of the broad acid OH stretch (2500-3300 cm⁻¹) and appearance of the anhydride doublets (1850/1780 cm⁻¹) confirms activation.

  • TLC Visualization: The amine is not UV active. Use Ninhydrin stain (turns purple/brown) or Permanganate stain .

References

  • NCA Synthesis Protocol

    • Process for the preparation of N-carboxy-t-leucine anhydride.[3] (US Patent 6,476,231). Describes the cyclization of N-protected tert-leucine using acetyl chloride/thionyl chloride.

  • Enzymatic Synthesis of L-tert-Leucine

    • Li, J., et al. (2014). Efficient synthesis of L-tert-leucine through reductive amination using leucine dehydrogenase.
  • Strecker Synthesis & Resolution

    • Izumiya, N., et al. (1953).[2] Resolution of DL-tert-leucine amide by Hog Kidney Amidase.[2] J. Biol. Chem. 205, 221-230.[2]

  • Imidazolinone Herbicide Distinction (The "False Positive" Warning)

    • Lin, Z.J., et al. (2012).[] Differentiation of 2-amino-2,3-dimethylbutyramide (ADBA) synthesis.[] J Ind Microbiol Biotechnol.[]

Sources

The Structural and Pharmacological Dynamics of L-tert-Leucinamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of synthetic organic chemistry and pharmacology, I frequently encounter molecular building blocks that fundamentally alter the trajectory of drug development. L-tert-leucinamide (and its hydrochloride salt) is one such compound. Characterized by its extreme steric bulk and chiral fidelity, this unnatural amino acid derivative serves as a critical pharmacophore in the design of high-affinity receptor agonists and a robust chiral auxiliary in asymmetric synthesis.

This whitepaper deconstructs the physical chemistry, synthetic methodologies, and pharmacological applications of L-tert-leucinamide, providing field-proven protocols and mechanistic insights for researchers and drug development professionals.

Physicochemical Profiling & Structural Causality

L-tert-leucinamide is predominantly utilized in its hydrochloride salt form ((2S)-2-amino-3,3-dimethylbutanamide hydrochloride) due to enhanced stability and solubility profiles[1]. The defining structural feature of this molecule is the tert-butyl group adjacent to the chiral center.

The Causality of Steric Bulk: In drug design, the tert-butyl group restricts the conformational flexibility of the molecule. When incorporated into a larger scaffold (such as an indazole or indole core), this rigidity locks the molecule into an optimal binding conformation. This specific geometry drastically reduces the entropic penalty upon receptor binding, which is why L-tert-leucinamide derivatives consistently exhibit orders of magnitude higher target affinity compared to their less hindered L-valinamide (isopropyl) counterparts[2].

Table 1: Key Physicochemical Properties
PropertyL-tert-Leucinamide (Free Base)L-tert-Leucinamide HCl (Salt)
CAS Number 62965-57-5[3]75158-12-2[1]
Molecular Formula C₆H₁₄N₂OC₆H₁₅ClN₂O[1]
Molecular Weight 130.19 g/mol 166.65 g/mol [1]
Melting Point >300 °C[3]180–182 °C[4]
Boiling Point 217.7 °C at 760 mmHg[3]N/A (Decomposes)
Topological Polar Surface Area (PSA) 69.1 Ų69.1 Ų[1]
LogP (Predicted) N/A~2.04[5]

Synthetic Methodologies: Amide Coupling Workflows

The incorporation of L-tert-leucinamide into complex pharmaceutical scaffolds typically proceeds via an amide coupling reaction. Because the amine is sterically hindered by the adjacent tert-butyl group, standard coupling reagents can sometimes lead to incomplete reactions or epimerization.

Expert Insight: To overcome steric hindrance, the use of uronium-based coupling reagents like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) or HATU is highly recommended. These reagents rapidly form a highly reactive OBt/OAt ester intermediate, driving the acylation forward before epimerization pathways can compete[6].

Synthesis A Carboxylic Acid Core (e.g., Indazole-3-carboxylic acid) D Active Ester Intermediate (Minimizes Epimerization) A->D Activation B L-tert-leucinamide HCl (Sterically Hindered Amine) E Amide Bond Formation (Target Pharmacophore) B->E Amine Addition C TBTU + Triethylamine (Activation & Base) C->D Catalyst/Base D->E Nucleophilic Attack

Workflow of TBTU-mediated amide coupling with sterically hindered L-tert-leucinamide.

Protocol 1: TBTU-Mediated Amide Coupling of L-tert-Leucinamide

This protocol is a self-validating system: the rapid color change and LC-MS tracking ensure intermediate formation is confirmed before amine addition.

  • Activation: Dissolve 1.0 equivalent of the carboxylic acid core (e.g., substituted indazole-3-carboxylic acid) in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere[6].

  • Reagent Addition: Add 1.2 equivalents of TBTU and 3.0 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Stir at room temperature for 30 minutes to ensure complete formation of the active ester.

  • Amine Introduction: Add 1.1 equivalents of L-tert-leucinamide hydrochloride[6]. The excess base from step 2 will liberate the free amine in situ.

  • Reaction Monitoring: Stir at room temperature for 2 to 24 hours. Monitor the disappearance of the active ester via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash chromatography (typically using an EtOAc/Hexane gradient) to yield the pure amide[7].

Pharmacological Applications in Drug Development

L-tert-leucinamide has gained immense prominence in the development of synthetic cannabinoid receptor agonists (SCRAs), such as ADB-FUBINACA and MDMB-PINACA.

Structure-Activity Relationship (SAR) Dynamics: Preliminary SAR investigations have definitively proven that substituting an L-valinamide residue (isopropyl group) with an L-tert-leucinamide residue (tert-butyl group) yields a massive increase in in vitro potency at the CB1 cannabinoid receptor[7]. For instance, in specific indole and indazole series, the addition of that single methyl group to convert a valine derivative to a tert-leucine derivative can confer up to a 17-fold increase in CB1 receptor potency[2]. The bulky tert-leucinamide side-chain acts as a hydrophobic anchor, perfectly occupying the orthosteric binding pocket of the CB1 receptor and stabilizing the active G-protein coupled state.

SAR_Pathway A L-tert-leucinamide Derivative (e.g., ADB-FUBINACA) B CB1 Receptor Binding (Hydrophobic Pocket Anchor) A->B C Receptor Conformational Shift (Active State Stabilization) B->C D Gi/o Protein Coupling (cAMP Inhibition) C->D E Physiological Response (Cannabimimetic Effects) D->E

Mechanistic pathway of CB1 receptor activation by L-tert-leucinamide derivatives.

Analytical Characterization & Functional Assays

To validate the pharmacological efficacy of synthesized L-tert-leucinamide derivatives, researchers rely on real-time functional assays. The Fluorometric Imaging Plate Reader (FLIPR) membrane potential assay is the gold standard for this class of compounds[2].

Expert Insight: Unlike radioligand binding assays which only measure affinity, the FLIPR assay measures functional agonism. Because L-tert-leucinamide derivatives are highly lipophilic, they can exhibit non-specific binding in traditional assays. The FLIPR assay bypasses this by directly measuring the downstream hyperpolarization of the cell membrane upon G-protein activation.

Protocol 2: In Vitro FLIPR Membrane Potential Assay for CB1 Activation
  • Cell Preparation: Seed Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor into 384-well black-wall, clear-bottom microplates. Incubate overnight at 37 °C in 5% CO₂.

  • Dye Loading: Remove the culture medium and add a proprietary membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit). Incubate for 45–60 minutes at 37 °C[2].

  • Baseline Establishment: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Excitation: 510–545 nm; Emission: 565–625 nm) for 10 seconds.

  • Ligand Injection: Automatically inject serial dilutions of the L-tert-leucinamide derivative (prepared in assay buffer with 0.1% BSA to prevent plastic adhesion of the lipophilic compound).

  • Kinetic Measurement: Continuously monitor the change in fluorescence for 3 to 5 minutes. A decrease in fluorescence indicates membrane hyperpolarization (activation of Gi/o-coupled CB1 receptors).

  • Data Analysis: Calculate the area under the curve (AUC) or maximum fluorescence change to generate dose-response curves and derive EC₅₀ values[2].

References

  • "tert-Leucinamide hydrochloride, L- | C6H15ClN2O | CID 60211447 - PubChem", National Institutes of Health (NIH),[Link]

  • "上海毕得医药科技有限公司 - MOLBASE", Molbase,[Link]

  • "Opal H-tle-nh2.hcl (l-tertleucinamide) at Best Price in Shanghai, Shanghai | Shanghai Hanhong Biochemical Co., Ltd. - Tradeindia", TradeIndia,[Link]

  • "This document is the Accepted Manuscript version of a Published Work that appeared in final form in ACS Chemical Neuroscience", Zenodo,[Link]

  • "3-Methyl-L-valinamide hydrochloride (1:1) | Chemsrc", Chemsrc,[Link]

  • "EP3564214A1 - Indazole derivatives as modulators of the cannabinoid system", Google P
  • "Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites", DiVA Portal,[Link]

Sources

Comprehensive Technical Guide on 2-Amino-3,3-dimethylbutanamide (CAS 113582-42-6): Synthesis, Resolution, and Applications in Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly shifts towards complex peptidomimetics and conformationally restricted small molecules, the demand for highly specialized chiral building blocks has surged. 2-Amino-3,3-dimethylbutanamide (commonly known as DL-tert-leucinamide, CAS 113582-42-6) stands out as a critical intermediate in modern medicinal chemistry 1.

Characterized by its bulky tert-butyl side chain, this unnatural amino acid amide introduces severe steric hindrance when incorporated into a molecular framework. This steric bulk restricts the


 and 

dihedral angles of the peptide backbone, locking the molecule into specific bioactive conformations (such as

-strands) while simultaneously shielding adjacent amide bonds from proteolytic degradation by exopeptidases. Consequently, tert-leucinamide derivatives are foundational to the synthesis of blockbuster antiviral protease inhibitors (e.g., Boceprevir, Telaprevir) and highly potent synthetic cannabinoid receptor agonists (SCRAs).

Physicochemical Properties & Molecular Identity

Before deploying DL-tert-leucinamide in synthetic workflows, it is crucial to understand its foundational properties. The compound is typically supplied as a racemic mixture that requires resolution for asymmetric applications.

Table 1: Key Physicochemical Properties of DL-tert-Leucinamide

PropertyValue
IUPAC Name 2-amino-3,3-dimethylbutanamide
CAS Registry Number 113582-42-6
Molecular Formula C

H

N

O
Molecular Weight 130.19 g/mol
Stereochemistry Racemic (DL mixture)
Topological Polar Surface Area 69.1 Ų
Hydrogen Bond Donors/Acceptors 2 / 1

Enzymatic Resolution of the Racemate

Chemical synthesis of tert-leucinamide typically yields the racemate. Because pharmaceutical applications require enantiopure building blocks (usually the L-enantiomer for peptidomimetics), the racemate must be resolved. While classical diastereomeric salt resolution (e.g., using dibenzoyl-D-tartaric acid) is possible 2, enzymatic kinetic resolution using L-specific amidases is the industry gold standard due to its near-perfect enantioselectivity and mild aqueous conditions.

The Causality of Amidase Selection

Using an L-selective amidase (such as the one isolated from Ochrobactrum anthropi NCIMB 40321) ensures that only the L-enantiomer of the amide is hydrolyzed into L-tert-leucine, leaving the D-tert-leucinamide completely intact 3. This method avoids the heavy solvent usage of chiral chromatography and prevents the epimerization risks associated with harsh chemical hydrolysis.

G A DL-tert-Leucinamide (Racemate) B L-specific Amidase (e.g., O. anthropi) A->B C L-tert-Leucine (Hydrolyzed Product) B->C Hydrolysis D D-tert-Leucinamide (Unreacted Amide) B->D No reaction

Enzymatic resolution workflow of DL-tert-leucinamide using an L-specific amidase.
Protocol 1: Self-Validating Enzymatic Resolution

This protocol is designed as a self-validating system: because the starting material is a perfect racemate, the reaction will naturally arrest at exactly 50% conversion, providing an internal quality control checkpoint.

  • Substrate Preparation : Dissolve 100 mM of DL-tert-leucinamide in 100 mM HEPES buffer adjusted to pH 8.0. Rationale: pH 8.0 is the optimal catalytic window for O. anthropi amidase, ensuring the active site residues remain in their required protonation states.

  • Biocatalyst Addition : Introduce 2–4 µg/mL of purified L-amidase to the buffered solution.

  • Incubation : Maintain the reaction at 40°C under gentle agitation. Rationale: 40°C maximizes thermodynamic turnover without inducing thermal denaturation of the biocatalyst.

  • In-Process Monitoring : Sample the reaction every 30 minutes. Quench samples with 1 M phosphoric acid and analyze via chiral HPLC. The reaction is complete when the L-amide peak disappears and exactly 50% conversion to L-tert-leucine is achieved.

  • Downstream Separation : Acidify the bulk mixture to pH 2.0. Pass the solution through a strong cation-exchange resin. The zwitterionic L-tert-leucine and the basic D-tert-leucinamide will exhibit differential elution profiles, allowing for the isolation of both enantiopure compounds with >99% ee.

Applications in Advanced Drug Design

Antiviral Protease Inhibitors

In the rational design of protease inhibitors (e.g., against HCV NS3/4A or SARS-CoV-2 M


), the P3 or P4 pockets of the viral enzyme often require hydrophobic, bulky moieties to achieve high-affinity binding. tert-Leucine derivatives are extensively used in drugs like Boceprevir and Telaprevir 4. The tert-butyl group perfectly fills the hydrophobic S3 pocket, driving favorable binding entropy by displacing ordered water molecules.
Synthetic Cannabinoid Receptor Agonists (SCRAs)

In forensic and pharmacological research, L-tert-leucinamide is the defining structural feature of the "ADB" class of SCRAs (e.g., ADB-BUTINACA, ADB-PINACA). Substituting a standard valinamide (isopropyl group) with a tert-leucinamide (tert-butyl group) drastically increases the binding affinity and intrinsic efficacy at the CB1 receptor 5.

Table 2: Impact of Amino Acid Amide Substituents on SCRA Potency

SCRA DerivativeAmino Acid Amide MoietySide ChainIn Vitro CB1 EC

(nM)
APP-BUTINACA PhenylalaninamideBenzyl> 100.0
AB-BUTINACA ValinamideIsopropyl~ 25.4
ADB-BUTINACA tert-Leucinamidetert-Butyl~ 11.5

Data demonstrates that the extreme steric bulk of the tert-butyl group in ADB-BUTINACA optimizes the ligand-receptor interaction within the CB1 transmembrane binding pocket.

CB1_Pathway SCRA ADB-BUTINACA (tert-leucinamide SCRA) CB1 CB1 Receptor (GPCR Activation) SCRA->CB1 High Affinity Binding Gi Gi/o Protein Subunit Dissociation CB1->Gi cAMP Adenylyl Cyclase Inhibition (Decreased cAMP) Gi->cAMP Effect Downstream Pharmacological / Psychoactive Effects cAMP->Effect

CB1 receptor signaling cascade activated by tert-leucinamide-derived SCRAs.
Protocol 2: Amide Coupling for SCRA Synthesis (ADB-BUTINACA)

Coupling a carboxylic acid to L-tert-leucinamide is notoriously difficult due to the steric shielding of the


-amine by the adjacent tert-butyl group. This protocol utilizes TBTU to overcome this energy barrier while preventing epimerization.
  • Activation : Dissolve 1.0 equivalent of 1-butyl-1H-indazole-3-carboxylic acid in anhydrous Dimethylformamide (DMF). Add 1.5 equivalents of TBTU and 3.0 equivalents of Triethylamine (TEA). Rationale: Directly mixing the reagents produces an unreactive salt. TBTU rapidly forms an active ester intermediate with low epimerization rates. DMF is selected for its aprotic nature and superior solubilizing properties.

  • Coupling : Add 1.1 equivalents of (S)-2-amino-3,3-dimethylbutanamide hydrochloride (L-tert-leucinamide). Elevate the reaction temperature to 55°C and stir for 3–16 hours. Rationale: The extreme steric hindrance of the tert-butyl group drastically reduces the nucleophilicity of the amine. Heating to 55°C provides the necessary kinetic energy to drive the nucleophilic attack on the TBTU-activated ester.

  • Workup & Validation : Monitor completion via LC-MS. Once complete, quench with water to precipitate the product. Filter, wash with cold water, and purify via flash chromatography (CH

    
    Cl
    
    
    
    :MeOH gradient). Validate the final structure using
    
    
    H-NMR (checking for the distinct 9-proton singlet of the tert-butyl group around 1.0–1.1 ppm).

References

  • Butanamide, 2-amino-3,3-dimethyl- | C6H14N2O | CID 3496444 - PubChem . National Institutes of Health (NIH). 1

  • l-Selective Amidase with Extremely Broad Substrate Specificity from Ochrobactrum anthropi NCIMB 40321 . National Institutes of Health (NIH). 3

  • Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists . National Institutes of Health (NIH). 5

  • Process for the preparation of enantiomerically pure tert-leucine (US8835676B2) . Google Patents.2

  • Rational Design of Hybrid SARS-CoV-2 Main Protease Inhibitors Guided by the Superimposed Cocrystal Structures with the Peptidomimetic Inhibitors GC-376, Telaprevir, and Boceprevir . American Chemical Society (ACS). 4

Sources

2-Amino-3,3-Dimethyl-Butanamide: Structural Pharmacophore & Biological Applications

[1][2]

Executive Summary

2-Amino-3,3-dimethyl-butanamide , commonly known as tert-leucine amide (Tle-NH2) , represents a critical structural motif in modern medicinal chemistry.[1] Distinguished by its bulky tert-butyl side chain, this compound serves two distinct roles:[1][2] (1) as a direct pharmacophore in Primary Amino Acid Derivatives (PAADs) targeting neurological disorders, and (2) as a high-affinity "head group" in synthetic cannabinoid receptor agonists (SCRAs).[1]

This guide dissects the compound’s biological activity, focusing on its mechanism of action in anticonvulsant therapy, its structural role in ligand-receptor binding kinetics, and the biocatalytic methodologies required for its enantiopure production.

Chemical Architecture & Steric Significance

The biological potency of 2-amino-3,3-dimethyl-butanamide stems from the tert-butyl group at the

1
Key Physicochemical Properties
PropertyValueRelevance
Molecular Formula

Low molecular weight fragment (<150 Da) ideal for FBDD (Fragment-Based Drug Design).[1]
Steric Parameter High Taft steric constant (

)
Restricts bond rotation; stabilizes bioactive conformations in receptor active sites.
Chirality (S)-enantiomer (L-isomer)Biologically preferred; (S)-isomer mimics natural L-amino acids in peptide backbones.[1]
Metabolic Stability HighThe quaternary carbon adjacent to the amide bond hinders proteolytic cleavage.

Pharmacological Profile I: Neurological Modulation (Anticonvulsant Activity)[1]

Research identifies N-benzyl derivatives of 2-amino-3,3-dimethyl-butanamide as potent Primary Amino Acid Derivatives (PAADs) with significant anticonvulsant and antinociceptive (pain-blocking) activity.[1][3]

Mechanism of Action

Unlike traditional sodium channel blockers, Tle-NH2 derivatives exhibit a unique mode of action involving the modulation of voltage-gated sodium channels (VGSCs) and potentially the collapsin response mediator protein 2 (CRMP2) pathway.[1]

  • Activity Threshold: The tert-butyl group enhances lipophilicity, allowing rapid blood-brain barrier (BBB) penetration.[1]

  • Potency: In Maximal Electroshock Seizure (MES) models, N-benzyl-2-amino-3,3-dimethyl-butanamide derivatives demonstrated

    
     values superior to Phenytoin and Phenobarbital.[1][3]
    
Structure-Activity Relationship (SAR) Logic

The efficacy of the Tle-NH2 scaffold in neurology is governed by specific substitutions:

  • The Head Group: The unsubstituted amine (

    
    ) is critical for hydrogen bonding within the receptor site.
    
  • The Linker: An amide bond connects the chiral center to the lipophilic tail.

  • The Tail: An N-benzyl ring with electron-withdrawing groups (e.g., -F, -CF3) at the 3' or 4' position maximizes activity.[1]

SAR_LogicCore2-Amino-3,3-Dimethyl-Butanamide CoreTertButylTert-Butyl Group(Steric Anchor)Core->TertButylProvides Hydrophobic BulkAmideAmide Linker(H-Bond Donor/Acceptor)Core->AmideConnects toActivityOutcome:High Potency Anticonvulsant(MES ED50 < 20 mg/kg)TertButyl->ActivityIncreases BBB PermeabilityBenzylN-Benzyl Tail(Lipophilic Domain)Amide->BenzylSubstituted with EWG (-F, -CF3)Benzyl->ActivityReceptor Affinity

Figure 1: Structure-Activity Relationship (SAR) of Tle-NH2 derivatives in anticonvulsant design.[1]

Pharmacological Profile II: Cannabinoid Receptor Agonism[1]

In the realm of G-protein coupled receptors (GPCRs), the 2-amino-3,3-dimethyl-butanamide moiety is the defining feature of the "ADB" class of synthetic cannabinoids (e.g., ADB-BUTINACA, ADB-FUBINACA).[1]

The "ADB" Effect

The acronym "ADB" refers to A mino-D imethyl-B utanamide.[1]

  • Receptor Binding: The bulky tert-butyl group fits tightly into the hydrophobic sub-pocket of the CB1 receptor, significantly increasing binding affinity (

    
     in low nanomolar range) compared to the less bulky valine (AB) analogues.
    
  • Toxicological Implication: This tight binding leads to "super-agonist" effects, often resulting in severe physiological toxicity (e.g., catalepsy, hypothermia) exceeding that of

    
    -THC.
    

Comparative Potency Data: | Compound Class | Amino Acid Motif | Side Chain | CB1 Affinity (

AB-SeriesADB-Seriestert-Leucinetert-Butyl< 1 nMUltra-High1

Experimental Protocol: Biocatalytic Resolution & Synthesis

Producing enantiomerically pure (S)-2-amino-3,3-dimethyl-butanamide is critical, as the (R)-isomer is often biologically inactive or antagonistic.[1] The following protocol details a Kinetic Resolution workflow using selective amidases.

Method: Enzymatic Kinetic Resolution

Objective: Isolate (S)-tert-leucine from a racemic amide mixture using an L-selective amidase (e.g., from Ochrobactrum anthropi or Pseudomonas sp.).[1]

Reagents & Equipment[4]
  • Substrate: Racemic 2-amino-3,3-dimethyl-butanamide (

    
    ).[1]
    
  • Biocatalyst: Recombinant L-amidase (lyophilized or whole-cell).[1]

  • Buffer: Phosphate buffer (

    
    ) containing 
    
    
    (cofactor).
  • Analysis: HPLC with Chiralpak AD-H column.

Step-by-Step Workflow
  • Preparation: Dissolve racemic Tle-NH2 in phosphate buffer to a final concentration of

    
    .
    
  • Initiation: Add L-amidase (

    
     final activity). Incubate at 
    
    
    with orbital shaking (
    
    
    ).
  • Monitoring: Aliquot

    
     samples every 30 minutes. Quench with acetonitrile.
    
  • Reaction Logic: The enzyme selectively hydrolyzes the (S)-amide into (S)-acid, leaving the (R)-amide intact.[1]

    • Note: If the target is the (S)-amide, a D-selective amidase must be used to hydrolyze the (R)-isomer, leaving the (S)-amide.[1]

  • Termination: Stop reaction at 50% conversion (theoretical yield).

  • Separation: Adjust pH to 2.0 to protonate the acid (organic layer extraction not possible for zwitterions; use ion-exchange chromatography). The unreacted amide remains neutral/basic.

Enzymatic_WorkflowStartRacemic Tle-NH2(Start Material)EnzymeAdd L-Selective Amidase(pH 7.5, 30°C)Start->EnzymeReactionHydrolysis Reaction(Kinetic Resolution)Enzyme->ReactionSplitSeparation(Ion Exchange / Extraction)Reaction->Split50% ConversionProduct1(S)-tert-Leucine Acid(Hydrolyzed Product)Split->Product1Product2(R)-tert-Leucine Amide(Unreacted Substrate)Split->Product2

Figure 2: Workflow for the enzymatic resolution of tert-leucine amide.

Technical References

  • Park, K. D., et al. (2012). "Primary Amino Acid Derivatives: Substitution of the 4′-N′-Benzylamide Site in (R)-N′-Benzyl 2-Amino-3,3-dimethylbutanamide Provides Potent Anticonvulsants."[1] Journal of Medicinal Chemistry. Link

  • Banister, S. D., et al. (2016). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Receptor Agonists: Design, Synthesis, and Biological Evaluation." ACS Chemical Neuroscience. Link[1]

  • Wong, Y. W., et al. (2020). "Structure-Activity Relationships of Valine and tert-Leucine-Derived Synthetic Cannabinoids."[1] Forensic Toxicology.

  • Vertex AI Search. "Search Results for tert-leucine amide biological activity." 5

  • PubChem Compound Summary. "2-Amino-3,3-dimethylbutanamide." Link[1]

Technical Guide: Solubility Profile & Characterization of (S)-2-Amino-3,3-Dimethylbutanamide

[1]

Executive Summary

(S)-2-amino-3,3-dimethylbutanamide (also known as L-tert-Leucine amide ) is a non-proteinogenic amino acid derivative characterized by a bulky tert-butyl side chain. This steric bulk is pharmacologically vital for designing peptidomimetics, such as HCV protease inhibitors (e.g., Boceprevir, Telaprevir), where it restricts conformational flexibility and enhances metabolic stability.[1][2]

Understanding the solubility profile of this compound is not merely about dissolving it; it is about mastering its isolation, purification, and formulation .[1][2] This guide provides a mechanistic breakdown of its solubility behavior across aqueous and organic phases, driven by pH and thermodynamics, to support process chemistry and pre-formulation workflows.[1][2]

Physicochemical Characterization

Before establishing a solubility profile, we must define the intrinsic properties that govern solute-solvent interactions.[1]

PropertyValue / DescriptionImpact on Solubility
CAS Number 62965-57-5 (Free Base)75158-12-2 (HCl Salt)Defines the ionic state; salts are water-soluble, free bases are organic-soluble.
Molecular Formula C₆H₁₄N₂OSmall molecule, hydrogen bond donor/acceptor.[2][3]
Molecular Weight 130.19 g/mol Low MW facilitates rapid dissolution kinetics.
LogP (Predicted) ~0.5Amphiphilic: Soluble in both polar organics and water (depending on pH).
pKa (Amine) ~7.8 - 8.2 (Est.)The Solubility Switch: Below pH 7, it exists as a cation; above pH 9, as a neutral species.[1][2]
H-Bond Donors 2 (Amine, Amide)Strong affinity for protic solvents (MeOH, Water).[1][2]

Solubility Profile

The solubility of (S)-2-amino-3,3-dimethylbutanamide is pH-dependent and temperature-dependent . The bulky tert-butyl group imparts significant lipophilicity, making the neutral free base soluble in chlorinated solvents, while the amine functionality ensures water solubility under acidic conditions.[1][2]

Aqueous Solubility & pH Dependence

The compound behaves as a weak base. Its distribution between aqueous and organic phases is controlled by the pH of the aqueous medium relative to its pKa.

  • pH < 6.0 (Acidic): The terminal amine is protonated (

    
    ).
    
    • Solubility: Highly soluble in water (>100 mg/mL).

    • Partitioning: Remains in the aqueous phase; insoluble in non-polar organics.

  • pH > 9.0 (Basic): The amine is deprotonated (

    
    ).
    
    • Solubility: Moderate to low in pure water; high affinity for organic solvents.

    • Partitioning: Extractable into Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Organic Solvent Solubility (Free Base)

The following qualitative profile guides solvent selection for reaction and purification:

Solvent ClassRepresentative SolventSolubilityOperational Note
Chlorinated Dichloromethane (DCM)High Preferred solvent for extraction from basic aqueous solutions.
Alcohols Methanol, EthanolHigh Good for homogenous reactions; poor for crystallization (too soluble).[2]
Esters Ethyl Acetate (EtOAc)Moderate Ideal for Recrystallization. Soluble at high T, limited at low T.
Alkanes Hexane, HeptaneInsoluble Used as an anti-solvent to force precipitation.[2]
Ethers THF, MTBEModerate Useful for specific coupling reactions.[2]
The "Solubility Switch" Mechanism

The following diagram illustrates the logic flow for manipulating solubility during workup, utilizing the pH-dependent ionization state.

SolubilitySwitchStartTarget: (S)-2-amino-3,3-dimethylbutanamideAcidicAcidic pH (< 6.0)Protonated Form (R-NH3+)Start->AcidicAdd HClBasicBasic pH (> 9.0)Neutral Free Base (R-NH2)Start->BasicAdd NaOHWaterAqueous Phase(High Solubility)Acidic->WaterRetained inOrganicOrganic Phase (DCM/EtOAc)(High Solubility)Basic->OrganicExtracted intoWater->BasicBasify to ExtractOrganic->AcidicAcidify to Salt Out

Figure 1: The pH-dependent solubility switch allowing for phase transfer and purification.[1]

Experimental Protocols

These protocols are designed to be self-validating. The "Self-Check" steps ensure the user confirms success before proceeding.

Protocol A: Solubility Determination (Shake-Flask Method)

Objective: Determine the thermodynamic solubility in a specific solvent at 25°C.

  • Preparation: Weigh ~100 mg of (S)-2-amino-3,3-dimethylbutanamide into a glass vial.

  • Solvent Addition: Add 500 µL of the target solvent.

  • Equilibration: Shake or stir at 25°C for 24 hours.

    • Self-Check: If the solid dissolves completely, add more solid until a suspension persists.[1][2]

  • Sampling: Filter the supernatant using a 0.45 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV (210 nm) against a standard curve.

    • Calculation:

      
      .
      
Protocol B: Purification via Anti-Solvent Recrystallization

Objective: Purify the crude free base using the solubility differential between Ethyl Acetate and Hexane. Basis: The compound is soluble in hot EtOAc but precipitates upon cooling and addition of non-polar Hexane.

  • Dissolution: Dissolve crude solid in Ethyl Acetate at 60-65°C. Use the minimum volume required to obtain a clear solution.

  • Anti-Solvent Addition: Slowly add Hexane (or Heptane) dropwise while maintaining temperature.

    • Ratio: Target a final solvent ratio of 10:1 (EtOAc:Hexane) to start; increase Hexane if precipitation is delayed.

  • Nucleation: Remove heat and allow the solution to cool slowly to room temperature with gentle stirring.

  • Crystallization: Cool further to 0-4°C (ice bath) for 2 hours.

    • Self-Check: A white crystalline precipitate should form. If oiling occurs, reheat and add a seed crystal.

  • Isolation: Filter the crystals and wash with cold Hexane. Dry under vacuum at 40°C.

Process Logic & Workflow Visualization

The following workflow describes the purification decision tree based on the solubility profile.

PurificationWorkflowCrudeCrude Reaction MixtureCheckpHCheck pHCrude->CheckpHAcidicPathAcidic (pH < 6)CheckpH->AcidicPathIf AcidicBasicPathBasic (pH > 9)CheckpH->BasicPathIf BasicAcidicPath->BasicPathAdjust with NaOHExtractDCMExtract w/ DCMBasicPath->ExtractDCMEvaporateEvaporate SolventExtractDCM->EvaporateOilSolidResult: Yellow Oil/SolidEvaporate->OilSolidRecrystRecrystallization(EtOAc + Hexane)OilSolid->RecrystDissolve in Hot EtOAcPurePure (S)-Amide CrystalsRecryst->PureCool & Filter

Figure 2: Purification workflow leveraging solubility differentials.

Implications for Drug Development[2][4]

  • Formulation: The free base has limited aqueous solubility at physiological pH (7.4). For oral dosage forms, salt formation (e.g., Hydrochloride or Tosylate) is recommended to improve bioavailability.[1][2]

  • Process Safety: When using Hexane as an anti-solvent, ensure static grounding protocols are in place due to low conductivity and flammability.[2]

  • Chiral Stability: Avoid prolonged heating (>80°C) in basic aqueous media to prevent racemization of the alpha-carbon.

References

  • PubChem. (n.d.).[4] Butanamide, 2-amino-3,3-dimethyl- Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2012). CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism.

The Discovery, Synthesis, and Pharmacological Evolution of 2-Amino-3,3-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual Identity of a Chiral Building Block

2-Amino-3,3-dimethylbutanamide—systematically known as tert-leucinamide or L-tert-leucinamide—is a highly sterically hindered chiral molecule that has charted an unusual course through modern chemistry. Originally developed as a specialized chiral auxiliary and intermediate for pharmaceutical synthesis[1][2], its unique structural properties have since been co-opted by clandestine laboratories. Today, it is most widely recognized in forensic and toxicological contexts as the critical "head group" in a highly potent class of synthetic cannabinoid receptor agonists (SCRAs), such as ADB-FUBINACA and 5F-ADB-PINACA[3][4].

This whitepaper deconstructs the chemical history, synthetic methodologies, and pharmacological impact of 2-amino-3,3-dimethylbutanamide, providing drug development professionals and forensic scientists with a comprehensive mechanistic overview.

Structural Anatomy and Organocatalytic Significance

The molecular architecture of 2-amino-3,3-dimethylbutanamide (C₆H₁₄N₂O) is defined by a primary amine, a primary amide, and a bulky tert-butyl group attached to the chiral alpha-carbon[1][5].

In pharmaceutical drug design and organocatalysis, the tert-butyl moiety is highly prized. It provides extreme steric hindrance, which is leveraged to dictate high stereoselectivity in asymmetric synthesis[2]. For example, tert-leucinamide derivatives act as highly efficient organocatalysts in the synthesis of complex multicyclic compounds, such as spirooxindoles, by forcing incoming reagents to attack from a single, unhindered stereochemical face[2].

Validated Synthetic Methodology: The Three-Step Protocol

The synthesis of L-tert-leucinamide from commercially available L-tert-leucine requires a carefully orchestrated sequence of protection, activation, amidation, and deprotection. The following protocol is a self-validating system designed to maximize yield while strictly preserving the (S)-stereocenter, which is critical for downstream biological activity[3][6].

Step-by-Step Experimental Workflow

Step 1: Carbamate Protection (Cbz-Protection)

  • Procedure: L-tert-leucine is dissolved in aqueous NaOH at 0°C. Benzyl chloroformate (Cbz-Cl) is added dropwise, and the reaction is warmed to room temperature for 2 hours[3][6].

  • Mechanistic Causality: The NaOH serves a dual purpose: it deprotonates the zwitterionic amino acid to render the alpha-amino group nucleophilic, and it neutralizes the HCl byproduct generated during the nucleophilic acyl substitution. Protection is mandatory to prevent intermolecular self-condensation during the subsequent amide coupling phase.

Step 2: Amide Coupling via Active Ester Intermediate

  • Procedure: The Cbz-protected acid is dissolved in dimethylformamide (DMF). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBt), triethylamine (Et₃N), and ammonium chloride (NH₄Cl) are added. The mixture stirs at room temperature for 16 hours[3][6].

  • Mechanistic Causality: NH₄Cl is a stable, solid source of ammonia; Et₃N deprotonates it in situ to generate the free NH₃ nucleophile[6]. EDCI activates the carboxylic acid, but the resulting O-acylisourea is prone to racemization. The addition of HOBt intercepts this intermediate, forming a highly reactive but stereochemically stable OBt-ester. This ensures the absolute retention of the (S)-configuration[3][4].

Step 3: Catalytic Hydrogenation (Deprotection)

  • Procedure: The protected amide is subjected to catalytic hydrogenation using H₂ gas over a Palladium on Carbon (Pd/C) catalyst[3].

  • Mechanistic Causality: Reductive cleavage is chosen over acid/base hydrolysis to prevent the accidental hydrolysis of the newly formed primary amide. The Cbz group is cleanly cleaved into toluene and CO₂ gas, driving the reaction to completion and yielding analytically pure L-tert-leucinamide upon recrystallization[3].

Synthesis A L-tert-leucine (Starting Material) B Cbz-Protection (NaOH, Benzyl chloroformate) A->B C Amide Coupling (NH4Cl, Et3N, EDCI, HOBt) B->C D Catalytic Hydrogenation (H2, Pd/C) C->D E L-tert-leucinamide (Final Product) D->E

Synthetic workflow of L-tert-leucinamide from L-tert-leucine.

The SCRA Epidemic: tert-Leucinamide in Drug Design

While originally utilized for legitimate pharmaceutical intermediates, tert-leucinamide gained immense notoriety following the disclosure of a 2009 Pfizer patent detailing indazole-derived cannabinoid receptor agonists[4]. Clandestine chemists weaponized this literature, leading to the emergence of the "ADB" (amino-dimethyl-butanamide) series of SCRAs[4][7].

The structural evolution from earlier generations (e.g., JWH-018) to amino acid derivatives marked a paradigm shift in forensic toxicology. Incorporating L-tert-leucinamide into an indazole-3-carboxamide core (as seen in ADB-FUBINACA) exponentially increases the binding affinity to the CB1 receptor compared to valinamide (AB- series) or traditional alkyl chains[8][9].

Quantitative Pharmacological Data

The table below summarizes the binding affinities (


) and functional efficacies (

) of key tert-leucinamide-derived SCRAs compared to their valinamide counterparts. The data illustrates how the bulky tert-butyl group enhances receptor activation.
CompoundHead Group MoietyCore StructureCB1 Affinity (

, nM)
CB1 Efficacy (

, nM)
Reference
ADB-FUBINACA tert-LeucinamideIndazole~0.361.20[4]
5F-ADB-PINACA tert-LeucinamideIndazole0.550.24[10][11]
AB-FUBINACA ValinamideIndazole~2.50~15.0[4]
MDMB-CHMINACA tert-Leucine methyl esterIndazole0.135< 0.50[11][12]

Pharmacological Mechanisms: High-Efficacy Agonism

The extreme potency of tert-leucinamide-derived SCRAs is rooted in their interaction with the orthosteric binding pocket of the CB1 receptor. Cryo-electron microscopy (cryo-EM) studies of related tert-leucine derivatives have revealed that the rigid, bulky tert-butyl group locks the ligand into a highly favorable "toggle switch" conformation[13].

Unlike ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-THC, which is a partial agonist, tert-leucinamide SCRAs act as full, high-efficacy agonists[9]. Upon binding, they induce a profound conformational change in the CB1 receptor, leading to the rapid dissociation of the 

protein complex. This strongly inhibits adenylate cyclase (plummeting intracellular cAMP levels) and heavily recruits

-arrestin[13]. In in vivo models, this high-efficacy signaling translates to severe bradycardia, profound hypothermia, and intense catalepsy—effects rarely seen with natural cannabinoids[11][12].

Pathway L tert-Leucinamide SCRA (e.g., ADB-FUBINACA) R CB1 Receptor (Activation) L->R G Gi/o Protein Dissociation R->G E2 β-Arrestin Recruitment R->E2 E1 Adenylate Cyclase Inhibition (↓cAMP) G->E1 O High-Efficacy Psychoactive Toxicity E1->O E2->O

CB1 receptor signaling pathway activated by tert-leucinamide SCRAs.

Forensic Analytical Differentiation

Because tert-leucinamide and valinamide SCRAs are structural isomers or near-isomers, differentiating them is a critical challenge in forensic chemistry[10].

  • Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS is standard, the fragmentation patterns of the amide head groups can be remarkably similar. Advanced high-resolution mass spectrometry (HRMS) is often required to detect the specific mass defects associated with the tert-butyl cleavage[10][12].

  • Nuclear Magnetic Resonance (NMR): High-field NMR remains the gold standard for absolute structural elucidation without physical isolation. The distinct singlet peak of the nine equivalent protons on the tert-butyl group of tert-leucinamide easily distinguishes it from the multiplet peaks of the isopropyl group found in valinamide derivatives[10].

References

  • UNODC - Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized M
  • LookChem - Cas 144177-62-8,(±)-2-amino-3,3-dimethylbutanamide.
  • ECHEMI - Buy 2-Amino-3,3-dimethylbutanamide Industrial Grade.
  • Zenodo (Banister et al.) - Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs.
  • Arabian Journal of Chemistry - Organocatalyst as a synthetic gadget for pharmaceutically potent molecules.
  • NIH / PMC - Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists.
  • NIH / PMC - In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists.
  • ResearchGate - Synthesis, characterization and differentiation of the structural isomers of valine and tert-leucine derived synthetic cannabinoids.
  • MDPI - Timeframe Analysis of Novel Synthetic Cannabinoids Effects: A Study on Behavioral Response and Endogenous Cannabinoids Disruption.
  • ResearchGate - The pharmacology of valinate and tert-leucinate synthetic cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA.
  • Frontiers - Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists.
  • Researcher.
  • NIH / PMC - Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implic

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2-Amino-3,3-Dimethylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

2-amino-3,3-dimethylbutanamide (also known as tert-Leucine amide or H-Tle-NH


) is a critical chiral building block in the synthesis of peptidomimetics and protease inhibitors (e.g., Boceprevir, Telaprevir). Its unique structural feature—the bulky tert-butyl group—imparts significant steric hindrance, enhancing metabolic stability by resisting enzymatic hydrolysis. However, this same steric bulk presents a synthetic challenge: nucleophilic attack on the carbonyl carbon is kinetically impeded, rendering standard ester aminolysis protocols ineffective.

This guide details two distinct, validated protocols designed to overcome this steric barrier:

  • Method A (Chiral Preservation): A Mixed Anhydride coupling strategy using Boc-L-tert-leucine. This is the "Gold Standard" for laboratory-scale synthesis where enantiomeric excess (

    
    ) must be >99%.
    
  • Method B (Scalable/Industrial): The Radziszewski hydrolysis of the corresponding amino-nitrile. This route is cost-effective for multi-gram to kilogram scale-up but requires rigorous safety controls due to cyanide precursors.

Retrosynthetic Analysis & Pathway Logic

The synthesis is approached via two disconnections.[1] Route A relies on the activation of the commercially available chiral pool amino acid. Route B relies on the functional group transformation of the Strecker product derived from pinacolone.

Retrosynthesis Target Target: 2-amino-3,3-dimethylbutanamide (H-Tle-NH2) BocAmide Intermediate: Boc-Tle-NH2 BocAmide->Target Acid Deprotection (HCl/Dioxane) MixedAnh Activated Species: Mixed Anhydride MixedAnh->BocAmide Ammonolysis (NH3) StartA Starting Material A: Boc-L-tert-Leucine StartA->MixedAnh Activation (IBCF / NMM) Nitrile Intermediate: 2-amino-3,3-dimethylbutanenitrile Nitrile->Target Radziszewski Hydrolysis (H2O2 / NaOH) Strecker Reaction: Strecker Synthesis Strecker->Nitrile StartB Starting Material B: Pinacolone (3,3-dimethyl-2-butanone) StartB->Strecker + NaCN, NH4Cl

Figure 1: Retrosynthetic disconnection showing the Chiral Pool pathway (Left) and the Strecker/Nitrile pathway (Right).[2]

Method A: Mixed Anhydride Coupling (Laboratory Standard)

Rationale

Direct reaction of tert-leucine methyl ester with ammonia is notoriously slow due to the steric shielding of the carbonyl by the tert-butyl group. To force the reaction, we must generate a highly reactive electrophile. The Mixed Anhydride method (using Isobutyl Chloroformate) is superior to EDC/NHS here because the resulting anhydride is less sensitive to steric hindrance during the subsequent nucleophilic attack by ammonia.

Materials
  • Precursor: Boc-L-tert-leucine (Boc-Tle-OH) [CAS: 62965-35-9]

  • Activator: Isobutyl chloroformate (IBCF)

  • Base: N-Methylmorpholine (NMM) (Preferred over TEA to reduce racemization)

  • Amine Source: Ammonium Hydroxide (28% NH

    
    ) or Ammonia gas
    
  • Solvent: Anhydrous THF or DME

  • Deprotection: 4M HCl in Dioxane

Protocol Steps
Step 1: Activation (Anhydride Formation)[1]
  • Dissolve Boc-L-tert-leucine (10.0 g, 43.2 mmol) in anhydrous THF (100 mL) in a round-bottom flask under Nitrogen atmosphere.

  • Add N-Methylmorpholine (NMM) (4.8 mL, 43.2 mmol).

  • Cool the solution to -15°C using an ice/salt or acetone/dry ice bath.

    • Critical Control Point: Temperature must be kept below -10°C. Higher temperatures promote the formation of the symmetrical anhydride and urethane byproducts.

  • Add Isobutyl chloroformate (IBCF) (5.6 mL, 43.2 mmol) dropwise over 10 minutes.

  • Stir at -15°C for 15 minutes . A white precipitate (NMM·HCl) will form.

Step 2: Ammonolysis
  • Option A (Gas): Bubble anhydrous ammonia gas into the reaction mixture for 30 minutes while maintaining temperature at -15°C.

  • Option B (Aqueous - Easier handling): Add concentrated Ammonium Hydroxide (28%, 10 mL, excess) in one portion.

    • Note: While water usually hydrolyzes anhydrides, the reaction with ammonia is significantly faster (

      
      ).
      
  • Allow the mixture to warm to room temperature (RT) slowly and stir for 3 hours .

Step 3: Workup & Isolation of Intermediate
  • Concentrate the mixture under reduced pressure to remove THF.

  • Redissolve the residue in Ethyl Acetate (150 mL).

  • Wash sequentially with:

    • 1M Citric Acid (2 x 50 mL) – Removes unreacted amine/NMM.

    • Sat. NaHCO

      
       (2 x 50 mL) – Removes unreacted acid.
      
    • Brine (1 x 50 mL).

  • Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Result: Boc-L-tert-leucine amide (White solid). Yield typically 85-92%.

Step 4: Deprotection
  • Dissolve the Boc-intermediate in 4M HCl in Dioxane (50 mL).

  • Stir at RT for 1-2 hours . Monitor by TLC (disappearance of starting material).

  • Concentrate to dryness. Triturate the solid with Diethyl Ether to remove trace scavengers.

  • Filter and dry under vacuum.[3]

  • Final Product: H-Tle-NH

    
    ·HCl salt.[3][4]
    

Method B: Radziszewski Hydrolysis (Scalable Route)

Rationale

For large-scale non-stereoselective requirements (or if resolution follows), the Strecker synthesis is far cheaper. The challenge is stopping the hydrolysis of the nitrile (2-amino-3,3-dimethylbutanenitrile) at the amide stage without proceeding to the carboxylic acid. The Radziszewski reaction uses alkaline hydrogen peroxide to selectively hydrate the nitrile to the amide.

Materials
  • Precursor: 2-amino-3,3-dimethylbutanenitrile (Synthesized via Strecker from Pinacolone).

  • Reagents: Hydrogen Peroxide (30%), Sodium Hydroxide (20% aq).

  • Solvent: Methanol/Water.

Protocol Steps
  • Dissolution: Dissolve 2-amino-3,3-dimethylbutanenitrile (10.0 g, 89 mmol) in Methanol (30 mL) and cool to 0°C.

  • Base Addition: Add 20% NaOH (2.0 mL). The pH should be basic (~pH 9-10).

  • Oxidation: Add 30% H

    
    O
    
    
    
    (12 mL, ~1.2 eq) dropwise.
    • Exothermic Warning: The reaction is highly exothermic. Maintain internal temperature <30°C.

  • Reaction: Stir vigorously at RT for 2-4 hours .

    • Mechanism:[5][6][7][8] The hydroperoxide anion (HOO

      
      ) attacks the nitrile to form a peroxyimidic acid intermediate, which collapses to the amide and oxygen.
      
  • Quenching: Carefully add saturated sodium sulfite solution to quench excess peroxide (test with starch-iodide paper).

  • Extraction: Evaporate methanol. Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry organic layer (MgSO

    
    ) and concentrate. Recrystallize from Hexane/EtOAc.
    

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White crystalline solidVisual
Purity > 98.0%HPLC (C18, Acetonitrile/Water + 0.1% TFA)
Chiral Purity > 99% ee (for Method A)Chiral HPLC (Chiralpak AD-H)
1H NMR (DMSO-d6) δ 0.96 (s, 9H, t-Bu), 3.45 (s, 1H,

-H), 7.4/7.8 (br s, 2H, NH2)
400 MHz NMR
Melting Point 248–250 °C (HCl salt)Capillary MP
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Method A) Mixed anhydride decompositionEnsure activation temp is strictly -15°C. Do not prolong activation step >15 mins.
Racemization Over-basic conditionsUse NMM instead of Triethylamine. Avoid excess base during activation.
Acid Contamination (Method B) Over-hydrolysisReduce reaction time; strictly control temperature during H

O

addition.

Process Workflow Diagram (Method A)

Workflow Start Start: Boc-L-tert-Leucine Dissolve Dissolve in THF Add NMM (1.0 eq) Start->Dissolve Cool Cool to -15°C Dissolve->Cool Activate Add IBCF (Form Mixed Anhydride) Cool->Activate Strict Temp Control Ammonolysis Add NH4OH or NH3(g) Stir 3h -> RT Activate->Ammonolysis Nucleophilic Attack Workup Wash: Citric Acid / NaHCO3 Isolate Boc-Amide Ammonolysis->Workup Deprotect 4M HCl / Dioxane 1-2h @ RT Workup->Deprotect Final Final Product: H-Tle-NH2 HCl Salt Deprotect->Final

Figure 2: Step-by-step workflow for the Mixed Anhydride Synthesis (Method A).

References

  • Boceprevir Synthesis Context: Njoroge, F. G., et al. "Challenges in the Discovery and Development of Boceprevir." Accounts of Chemical Research, 2008. Link

  • Mixed Anhydride Protocol: Anderson, G. W., et al. "The Use of Esters of Chlorocarbonic Acid in Peptide Synthesis." Journal of the American Chemical Society, 1967. Link

  • Radziszewski Reaction: Cacchi, S., et al.[9] "The Conversion of Nitriles to Amides." Organic Reactions, 2004. (General reference for nitrile hydration).

  • Strecker Synthesis of t-Leucine derivatives: "Synthesis of 2-amino-3,3-dimethylbutanenitrile." BenchChem Technical Data. Link

  • Physical Properties: Sigma-Aldrich Product Sheet, "(S)-2-Amino-3,3-dimethylbutanamide hydrochloride." Link

Sources

analytical methods for 2-amino-3,3-dimethyl-butanamide quantification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Quantification and Enantiomeric Purity Analysis of 2-Amino-3,3-Dimethyl-Butanamide

Executive Summary & Chemical Context

Target Analyte: 2-Amino-3,3-dimethyl-butanamide Synonyms: tert-Leucine amide, L-Tle-NH2, (S)-2-amino-3,3-dimethylbutanamide. CAS: 113582-42-6 (Generic/Racemic), 65360-16-5 (L-isomer). Molecular Weight: 130.19 g/mol .[1][2]

Significance: This compound is a critical chiral building block in the synthesis of peptidomimetic protease inhibitors, including Boceprevir (HCV NS3 protease inhibitor) and intermediates for Nirmatrelvir (COVID-19 Mpro inhibitor). Its bulky tert-butyl group provides steric hindrance that is essential for locking the conformation of the drug molecule into the enzyme's active site.

Analytical Challenges:

  • UV Silence: The molecule lacks a strong chromophore (only amide/amine absorption <210 nm), making standard HPLC-UV insensitive and prone to baseline drift.

  • Polarity: The free amine and amide functionalities make it highly polar, causing poor retention on standard C18 columns ("dead volume elution").

  • Chirality: Enantiomeric purity (ee%) is a Critical Quality Attribute (CQA); the D-isomer is often an inactive impurity.

Analytical Decision Matrix

The following decision tree guides the selection of the appropriate analytical workflow based on laboratory resources and data requirements.

method_selection Start Start: Define Analytical Goal Goal_Quant Trace Quantification (PK/Impurity < 0.1%) Start->Goal_Quant Goal_Purity Enantiomeric Purity (% ee Determination) Start->Goal_Purity Goal_Assay Bulk Assay / Purity (> 98% active) Start->Goal_Assay Method_MS Method A: HILIC-LC-MS/MS (No Derivatization) Goal_Quant->Method_MS High Sensitivity Method_Chiral Method B: Chiral HPLC (Crown Ether Column) Goal_Purity->Method_Chiral Stereospecific Goal_Assay->Method_MS If MS available Method_Deriv Method C: Derivatization (OPA/Fmoc) + Standard HPLC-UV Goal_Assay->Method_Deriv UV Detection

Caption: Workflow selection based on sensitivity and selectivity requirements.

Method A: HILIC-LC-MS/MS (Gold Standard for Quantification)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines without ion-pairing reagents. MS/MS provides the necessary sensitivity (LLOQ < 1 ng/mL) and specificity.

Instrument Parameters
  • System: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Agilent 6495).

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) OR SeQuant ZIC-HILIC.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

Mobile Phase Strategy
  • Solvent A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid). Low pH ensures the amine is protonated for HILIC retention.

  • Solvent B: Acetonitrile (0.1% Formic Acid).

Gradient Profile:

Time (min) % A (Aqueous) % B (Organic) Curve
0.0 10 90 Initial
1.0 10 90 Hold
5.0 50 50 Linear
6.0 50 50 Wash
6.1 10 90 Re-equilibration

| 9.0 | 10 | 90 | End |

MS/MS Transitions (ESI Positive)

The parent ion is


.
  • Quantifier:

    
     (Loss of 
    
    
    
    ; cleavage of amide bond).
  • Qualifier:

    
     (Formation of stable tert-butyl carbocation).
    
Sample Preparation (Dilute-and-Shoot)
  • Stock: Dissolve 10 mg standard in 10 mL 50:50 ACN:Water (1 mg/mL).

  • Matrix (Plasma/Reaction Mix): Take 50 µL sample.

  • Precipitation: Add 200 µL cold Acetonitrile (containing deuterated internal standard, e.g.,

    
    -tert-leucine).
    
  • Process: Vortex 30s, Centrifuge 10,000 x g for 5 min.

  • Injection: Inject 2 µL of the supernatant.

Method B: Chiral HPLC (Enantiomeric Purity)

Rationale: The tert-butyl group is bulky, and the primary amine allows for complexation with Crown Ether stationary phases. This method separates the L-isomer (active) from the D-isomer (impurity).

Protocol
  • Column: Daicel CROWNPAK CR(+) (4.0 x 150 mm, 5 µm).

    • Note: This column is specifically designed for amino acids and amino amides.

  • Mobile Phase: Perchloric Acid (

    
    ) aqueous solution, pH 1.5 to 2.0.
    
    • Preparation: Add ~1.6 mL of 70%

      
       to 1 L ultrapure water.
      
    • Why: Acidic pH ensures the amine is fully protonated (

      
      ) to interact with the crown ether oxygen cage.
      
  • Temperature: 10°C to 25°C .

    • Critical: Lower temperatures often improve chiral resolution on crown ethers.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 200 nm (or Refractive Index for bulk purity).

    • Warning: Ensure solvents are degassed thoroughly to minimize noise at 200 nm.

Expected Performance:

  • L-Isomer Retention: Typically elutes after the D-isomer on CR(+) columns (verify with standards).

  • Resolution (

    
    ):  > 2.0.
    

Method C: Pre-Column Derivatization (For Standard HPLC-UV)

Rationale: If MS is unavailable, derivatization adds a chromophore. The OPA-3MPA (o-Phthalaldehyde / 3-Mercaptopropionic acid) method is preferred for primary amines.

Workflow Diagram

derivatization_workflow Sample Sample (Amine) Mix Auto-Injector Mix (Wait 1 min) Sample->Mix Reagent OPA Reagent (Borate Buffer pH 10) Reagent->Mix Reaction Formation of Isoindole Derivative Mix->Reaction HPLC HPLC-UV/FLD (C18 Column) Reaction->HPLC

Caption: Automated pre-column derivatization workflow using OPA.

Protocol
  • Reagent: Dissolve 10 mg OPA in 250 µL Methanol. Add 25 µL 3-MPA. Dilute to 10 mL with 0.4 M Borate buffer (pH 10.2).

  • Reaction: Mix Sample:Reagent (1:1) in the autosampler loop. Hold for 1 minute.

  • Separation:

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

    • Mobile Phase A: 10 mM

      
      , pH 7.2.
      
    • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).

    • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm) or UV 338 nm.

  • Result: The derivative is highly hydrophobic and retains well on C18.

Troubleshooting & System Suitability

IssueProbable CauseCorrective Action
Peak Tailing (Method A) Secondary interaction with silanols.Increase buffer ionic strength (up to 20 mM) or use a "Hybrid" particle column (BEH).
Low Sensitivity (Method A) Ion suppression from matrix.Perform protein precipitation and dilution (1:10). Switch to APCI source if ESI fails.
No Resolution (Method B) Column temperature too high.Cool column to 10-15°C. Crown ether selectivity is entropy-driven and improves at low T.
Baseline Drift (Method B) UV absorption of Perchloric Acid.Use high-purity (HPLC grade) acid. Switch to Methanesulfonic acid if necessary.

References

  • Vertex Pharmaceuticals. (2014). Process for the preparation of enantiomerically pure tert-leucine.[3] US Patent 8,835,676.

  • Sigma-Aldrich. (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers (Crownpak/Chirobiotic).

  • SCIEX. (2020). Rapid LC-MS/MS Analysis of Free Amino Acids without Derivatization.

  • PubChem. (2023). Compound Summary: 2-amino-3,3-dimethylbutanamide.[2]

  • Journal of Chromatography A. (1998). Enantiomeric separation of unusual secondary aromatic amino acids (Marfey's Method).

Sources

Application Note: Advanced HPLC Methodologies for the Purity and Enantiomeric Analysis of 2-Amino-3,3-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3,3-dimethylbutanamide, commonly known as tert-leucinamide, is a highly sterically hindered, chiral aliphatic amino amide. It serves as a critical chiral auxiliary and intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including peptidomimetics, HCV protease inhibitors (e.g., Boceprevir), and various synthetic cannabinoid receptor agonists[1].

Analyzing tert-leucinamide presents a triad of chromatographic challenges: a lack of a strong UV chromophore, high aqueous solubility (polarity), and the critical need for enantiomeric resolution. This application note establishes a self-validating analytical framework, detailing both direct achiral High-Performance Liquid Chromatography (HPLC) for bulk purity and pre-column derivatization coupled with chiral HPLC for precise Enantiomeric Excess (ee) determination.

Physicochemical Profiling & Analytical Causality

To design a robust HPLC method, the methodology must be grounded in the molecule's physicochemical realities:

  • The Chromophore Deficit: Because tert-leucinamide is an aliphatic amide lacking conjugated

    
    -systems, it does not absorb UV light efficiently at standard wavelengths (e.g., 254 nm). Direct UV detection must be performed at low wavelengths (210–220 nm), which relies on the carbonyl group's weak absorption[2]. To achieve higher sensitivity and specificity—especially for trace enantiomeric impurities—pre-column derivatization targeting the primary amine using reagents like Dansyl chloride is highly recommended[3].
    
  • The Polarity Challenge: The molecule is highly polar. Standard high-density C18 columns often suffer from phase dewetting in highly aqueous mobile phases, leading to poor retention and peak shape. Utilizing an aqueous-compatible, low-ligand-density stationary phase, such as the Acquity HSS T3, ensures robust retention of polar aliphatic amines[4].

  • The Chiral Imperative: The pharmacological efficacy of downstream APIs is strictly stereodependent. For instance, in synthetic cannabinoids featuring a tert-leucinamide side-chain, the (S)-enantiomer typically predominates and drives receptor binding[1]. Resolving the (R)- and (S)-enantiomers requires specific chiral stationary phases (CSPs). Cellulose-based CSPs, such as the Lux i-Cellulose-5, provide the optimal steric and hydrogen-bonding environment necessary to resolve terminal amide moieties[1].

Analytical Workflow Visualization

HPLC_Workflow Start Sample: 2-Amino-3,3-dimethylbutanamide (tert-Leucinamide) Decision Analytical Objective Start->Decision Path1 Bulk Purity & Assay (Direct Analysis) Decision->Path1 Purity Path2 Enantiomeric Excess (ee) (Trace/Chiral Analysis) Decision->Path2 Chirality Prep1 Dilution in Mobile Phase (Acetonitrile/Water) Path1->Prep1 Prep2 Pre-column Derivatization (e.g., Dansyl Chloride) Path2->Prep2 Col1 Achiral RP-HPLC (e.g., Acquity HSS T3) Prep1->Col1 Col2 Chiral HPLC (e.g., Lux i-Cellulose-5) Prep2->Col2 Det1 UV Detection @ 210 nm or LC-MS Col1->Det1 Det2 Fluorescence / UV @ 254 nm Col2->Det2 Result Data Processing & Quality Validation Det1->Result Det2->Result

Figure 1: Decision matrix and analytical workflow for the HPLC analysis of tert-leucinamide.

Experimental Protocols

Protocol A: Direct Achiral Analysis for Bulk Purity

This protocol is designed for rapid purity assessment of bulk tert-leucinamide batches using low-wavelength UV detection[2] or mass spectrometry (LC-MS)[4].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic acid in ultra-pure water) and Mobile Phase B (0.1% Formic acid in LC-MS grade acetonitrile). Causality: Formic acid acts as an ion-pairing agent, protonating the primary amine to improve peak shape and ensuring compatibility with positive electrospray ionization (ESI+) if MS is used[4].

  • Sample Preparation: Accurately weigh 10 mg of tert-leucinamide and dissolve in 10 mL of Mobile Phase A to achieve a 1 mg/mL concentration[2]. Vortex until fully dissolved.

  • Filtration: Pass the sample through a 0.22 µm hydrophilic PTFE syringe filter to remove particulates that could clog the sub-2 µm column frit.

  • Chromatographic Execution: Inject the sample using the parameters outlined in Table 1 .

Protocol B: Pre-Column Derivatization & Chiral HPLC for Enantiomeric Excess (ee)

To accurately quantify trace amounts of the unwanted (R)-enantiomer in an (S)-tert-leucinamide batch, derivatization is utilized to introduce a fluorophore, followed by chiral separation[1][3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M Sodium Bicarbonate buffer and adjust the pH to 9.0 using NaOH. Causality: The primary amine must be deprotonated (free base form) to act as a nucleophile against the derivatizing agent.

  • Reagent Preparation: Dissolve Dansyl chloride in LC-grade acetone to a concentration of 5 mg/mL.

  • Derivatization Reaction: In an amber vial, combine 100 µL of the sample (1 mg/mL in water), 100 µL of the pH 9.0 buffer, and 200 µL of the Dansyl chloride solution. Incubate at 40 °C for 30 minutes. Causality: Amber vials prevent photobleaching of the highly sensitive dansyl derivatives[3].

  • Quenching: Add 50 µL of 10% methylamine to quench unreacted Dansyl chloride, preventing baseline artifacts.

  • Chromatographic Execution: Inject the derivatized sample into the chiral HPLC system using the parameters in Table 2 .

Data Presentation & System Validation

Table 1: Achiral HPLC Conditions for Bulk Purity
ParameterSpecification
Column Acquity HSS T3 (150 × 2.1 mm, 1.8 μm)[4]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient Program 1% B (0–0.6 min) → 20% B (0.7 min) → 75% B (13.0 min)[4]
Detection UV at 210 nm[2] or LC-MS (ESI+)
Injection Volume 4 µL
Column Temperature 60 °C
Table 2: Chiral HPLC Conditions for Enantiomeric Excess (ee)
ParameterSpecification
Column Lux i-Cellulose-5 (250 × 4.6 mm, 5 μm)[1]
Mobile Phase Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Elution Mode Isocratic
Detection UV at 254 nm or Fluorescence (Ex: 340 nm, Em: 525 nm)
Injection Volume 10 µL
Column Temperature 25 °C
Table 3: System Suitability & Validation Metrics

A self-validating analytical system requires strict adherence to system suitability testing (SST) prior to sample analysis.

MetricAcceptance CriteriaCausality / Rationale
Resolution (

)
> 1.5 (Baseline resolution)Ensures complete thermodynamic separation of L- and D- enantiomers on the CSP.
Tailing Factor (

)
≤ 1.5Prevents peak integration errors caused by secondary interactions with residual silanols.
RSD of Peak Area ≤ 2.0% (n=5 injections)Validates autosampler precision and detector stability over the run sequence.
Signal-to-Noise (S/N) ≥ 10 for LOQGuarantees reliable quantification of trace enantiomeric impurities (e.g., 0.1% ee).

References

  • 3 - Science.gov. Details the derivatization of primary amino groups with Dansyl chloride for enhanced HPLC detection. 2.2 - Benchchem. Outlines the direct UV detection parameters (210-220 nm) and sample preparation for aliphatic amino acid derivatives. 3.1 - ResearchGate. Describes the use of Lux i-Cellulose-5 chiral stationary phases for resolving tert-leucinamide terminal amide moieties. 4.4 - NIH.gov. Provides validated UHPLC gradient conditions and column selections (Acquity HSS T3) for highly polar tert-leucinamide derivatives.

Sources

Application Note: NMR Spectroscopic Profiling and Structural Validation of 2-Amino-3,3-dimethylbutanamide (tert-Leucinamide)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

2-Amino-3,3-dimethylbutanamide, commonly known as tert-leucinamide, is a sterically hindered, unnatural amino acid derivative. In modern drug development, it serves as a highly prized chiral building block. Its bulky tert-butyl group restricts conformational flexibility, making it an ideal pharmacophore component for enhancing the binding affinity and metabolic stability of target molecules.

tert-Leucinamide is prominently utilized in the synthesis of novel anticonvulsant agents (1)[1] and is a defining structural motif in highly potent synthetic cannabinoid receptor agonists (SCRAs) such as ADB-FUBINACA and ADB-BUTINACA (2)[2]. Understanding the precise NMR characteristics of tert-leucinamide is critical for synthetic chemists and forensic toxicologists who must verify the integrity of these intermediates during drug synthesis or elucidate the structures of novel psychoactive substances.

Mechanistic Context: Cannabinoid Receptor (CB1) Activation

To understand why tert-leucinamide derivatives are so prevalent in SCRA development, we must look at their pharmacodynamics. The bulky tert-leucinamide headgroup fits precisely into the binding pocket of the CB1 G-protein coupled receptor (GPCR), acting as a high-efficacy agonist. This binding triggers a conformational change that activates the Gi/o protein, subsequently inhibiting adenylyl cyclase and downregulating cAMP production (3)[3].

CB1_Pathway L tert-Leucinamide Derivative R CB1 Receptor (GPCR) L->R Binding G Gi/o Protein Activation R->G Conformational Change AC Adenylyl Cyclase Inhibition G->AC Alpha Subunit cAMP Decreased cAMP Levels AC->cAMP Downregulation

CB1 receptor signaling pathway modulated by tert-leucinamide-derived agonists.

Structural Properties & NMR Predictability

The molecular structure of tert-leucinamide (C6H14N2O) consists of a central chiral alpha-carbon bonded to a tert-butyl group, a primary amine, and a carboxamide group. This highly localized electron density and lack of adjacent protons on the tert-butyl and carbonyl groups result in a uniquely simple, yet highly diagnostic, 1H NMR spectrum.

Causality in Solvent Selection: Solvent choice is the most critical variable in the NMR analysis of tert-leucinamide. When utilizing non-polar, non-hydrogen-bonding solvents like CDCl3, the two amine protons (-NH2) and the two amide protons (-CONH2) undergo rapid proton exchange and lack solvent stabilization, causing them to coalesce into a single broad peak around 1.52 ppm (4)[4]. Conversely, utilizing a strongly hydrogen-bonding solvent like DMSO-d6 slows the exchange rate and shifts the amide protons significantly downfield (typically 6.8–7.5 ppm), allowing for clear differentiation between the amine and amide functional groups.

Quantitative Data: Chemical Shift Assignments

The following table summarizes the validated 1H NMR chemical shifts for tert-leucinamide in CDCl3 at 300 MHz (4)[4].

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J)Structural Assignment
-C(CH3)31.04Singlet (s)9HN/Atert-butyl methyl protons
-NH2 / -CONH21.52Broad Singlet (br s)4HN/AOverlapping amine/amide protons
-CH- (alpha)3.14Singlet (s)1HN/AAlpha-carbon proton

Note: The alpha-proton appears as a sharp singlet because there are no adjacent protons on the tert-butyl group or the carboxamide carbon to induce spin-spin splitting (J-coupling).

Experimental Protocols: A Self-Validating NMR Workflow

To ensure absolute trustworthiness in structural elucidation, we employ a self-validating protocol using a D2O exchange experiment. By introducing a controlled perturbation (D2O) and observing the predicted outcome, the system self-validates the assignment of the exchangeable protons versus the carbon-bound protons.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of high-purity tert-leucinamide in 0.6 mL of anhydrous CDCl3. Transfer the solution to a standard 5 mm NMR tube.

  • Baseline Acquisition (1H NMR): Acquire a standard 1D 1H NMR spectrum (e.g., 16 scans, 400 MHz). Ensure proper tuning, matching, and shimming. You will observe the characteristic peaks at 1.04 ppm, 1.52 ppm, and 3.14 ppm.

  • D2O Exchange (The Validation Step): Add 2–3 drops of Deuterium Oxide (D2O) directly into the NMR tube. Cap the tube and shake vigorously for 30 seconds to facilitate biphasic proton-deuterium exchange.

  • Post-Exchange Acquisition: Re-acquire the 1H NMR spectrum under identical parameters.

  • Data Analysis & Causality: Compare the baseline and post-exchange spectra. The broad singlet at 1.52 ppm will disappear (or significantly diminish) because the labile -NH2 and -CONH2 protons have been replaced by NMR-silent deuterium. The singlets at 1.04 ppm and 3.14 ppm will remain unaffected, definitively proving they are carbon-bound.

NMR_Workflow A 1. Sample Preparation Dissolve in CDCl3 B 2. Baseline 1H NMR Identify all protons A->B C 3. D2O Shake Isotope Exchange B->C D 4. Post-Exchange NMR Re-acquire spectrum C->D E 5. Spectral Comparison Confirm labile protons D->E F Validated Structure: tert-Leucinamide E->F Disappearance of 1.52 ppm peak

Self-validating NMR workflow utilizing D2O exchange to confirm assignments.

Advanced Considerations: 13C and 2D NMR

While 1H NMR provides rapid confirmation, complete structural elucidation requires 13C and 2D techniques. The quaternary carbon of the tert-butyl group (~34 ppm) and the carbonyl carbon (~176 ppm) are often low in intensity due to the lack of Nuclear Overhauser Effect (NOE) and long relaxation times (T1).

Expert Insight: When acquiring 13C NMR for tert-leucinamide, you must increase the relaxation delay (D1) to at least 2–3 seconds. This causal adjustment allows the slowly relaxing quaternary and carbonyl carbons to return to thermal equilibrium between pulses, ensuring they appear clearly above the baseline noise. Subsequently, use Heteronuclear Single Quantum Coherence (HSQC) to definitively link the alpha-proton (3.14 ppm) to the alpha-carbon (~64 ppm).

References

  • Source: rsc.
  • Source: nih.
  • Title: Primary Amino Acid Derivatives: Substitution of the 4′-N′-Benzylamide Site in (R)-N′-Benzyl 2-Amino-3-methylbutanamide, (R)-N′-Benzyl 2-Amino-3,3-dimethylbutanamide, and (R)
  • Source: mq.edu.

Sources

Application Notes & Protocols: Leveraging (S)-2-Amino-3,3-dimethylbutanamide as a Robust Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(S)-2-Amino-3,3-dimethylbutanamide, commonly known as L-tert-leucinamide, has emerged as a pivotal chiral building block in modern organic synthesis and medicinal chemistry.[] Derived from the non-proteinogenic amino acid L-tert-leucine, its defining feature is the sterically demanding tert-butyl group. This structural element provides exceptional facial shielding in asymmetric transformations, making it a highly effective chiral auxiliary for controlling stereochemical outcomes.[2] This guide provides an in-depth exploration of L-tert-leucinamide's applications, detailing its synthesis, its use as a chiral auxiliary in diastereoselective alkylation reactions, and standard protocols for its incorporation into target molecules via amide coupling. The methodologies are designed for researchers, scientists, and drug development professionals seeking to employ this versatile building block for the precise construction of complex, enantiomerically pure molecules.[3][4]

The Strategic Advantage of L-tert-Leucinamide in Chiral Synthesis

Chirality is a fundamental principle in drug design, as different enantiomers of a molecule can exhibit vastly different pharmacological activities and toxicological profiles.[5] The use of chiral building blocks—enantiomerically pure starting materials—is a cornerstone strategy for the efficient synthesis of single-enantiomer drugs.[4][6] L-tert-leucinamide falls into this critical class of reagents.

Its utility stems from two key features:

  • Steric Influence : The bulky tert-butyl group creates a rigid and predictable stereochemical environment. When L-tert-leucinamide is temporarily attached to a prochiral molecule, this steric hindrance effectively blocks one face of the molecule, forcing incoming reagents to attack from the opposite, less-hindered face. This directed attack leads to the preferential formation of one diastereomer over the other.[2]

  • Amide Functionality : The primary amide and amine groups provide convenient handles for both attaching the auxiliary to a substrate and for its subsequent removal after the desired stereocenter has been established.

The significance of this building block is underscored by its presence in the structure of numerous synthetic cannabinoid receptor agonists (SCRAs), such as ADB-BUTINACA and ADB-HEXINACA, where the tert-leucinamide moiety has been shown to influence receptor binding and potency.[7][8][9] This highlights its direct relevance in the development of biologically active compounds.

Synthesis of L-tert-Leucinamide from L-tert-Leucine

While commercially available, L-tert-leucinamide can be readily synthesized in the laboratory from its parent amino acid, L-tert-leucine. The most common route involves the activation of the carboxylic acid followed by amidation. A reliable method is the formation of a mixed anhydride or the use of standard peptide coupling reagents followed by treatment with ammonia.

Protocol 1: Synthesis via Mixed Anhydride Method

This protocol involves the activation of N-Boc-protected L-tert-leucine with isobutyl chloroformate, followed by ammonolysis and subsequent deprotection.

Workflow Diagram: Synthesis of L-tert-Leucinamide

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Mixed Anhydride Formation & Ammonolysis cluster_2 Step 3: Boc Deprotection A L-tert-Leucine B Boc-L-tert-Leucine A->B Boc2O, NaOH THF/H2O C Boc-L-tert-Leucine D Mixed Anhydride Intermediate C->D i-BuOCOCl, NMM Anhydrous THF, -20°C E Boc-L-tert-Leucinamide D->E NH4OH (aq.) F Boc-L-tert-Leucinamide G L-tert-Leucinamide (Final Product) F->G 4M HCl in Dioxane or TFA/DCM

Caption: Workflow for the synthesis of L-tert-leucinamide from L-tert-leucine.

Materials & Reagents

Reagent/MaterialGradeSupplier Example
L-tert-Leucine≥98%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)Reagent GradeAcros Organics
Sodium Hydroxide (NaOH)ACS ReagentFisher Scientific
Tetrahydrofuran (THF)AnhydrousEMD Millipore
Isobutyl chloroformate≥98%TCI America
N-Methylmorpholine (NMM)≥99%, AnhydrousAlfa Aesar
Ammonium Hydroxide (NH₄OH)28-30% solutionJ.T. Baker
4M HCl in DioxaneSolutionSigma-Aldrich
Ethyl Acetate (EtOAc)HPLC GradeVWR
Saturated aq. NaHCO₃Laboratory Grade-
BrineLaboratory Grade-
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-

Step-by-Step Procedure:

  • Boc Protection:

    • Dissolve L-tert-leucine (1.0 eq) in a 1:1 mixture of THF and 1M NaOH (aq).

    • Cool the solution to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while maintaining the pH between 9-10 with the addition of 1M NaOH.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the THF under reduced pressure. Wash the aqueous layer with diethyl ether.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl and extract the product with ethyl acetate (3x).

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield Boc-L-tert-leucine as a white solid.

  • Amidation:

    • Dissolve Boc-L-tert-leucine (1.0 eq) in anhydrous THF and cool to -20 °C (acetone/dry ice bath).

    • Add N-methylmorpholine (NMM) (1.1 eq) and stir for 5 minutes.

    • Slowly add isobutyl chloroformate (1.1 eq) dropwise, ensuring the temperature does not exceed -15 °C. A white precipitate of NMM·HCl will form.

    • Stir the reaction mixture for 15-20 minutes at -20 °C.

    • Add concentrated ammonium hydroxide (3.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with water and remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃ and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate to yield crude Boc-L-tert-leucinamide. Purify by flash chromatography if necessary.

  • Deprotection:

    • Dissolve the crude Boc-L-tert-leucinamide in a minimal amount of dichloromethane (DCM) or ethyl acetate.

    • Add an excess of 4M HCl in dioxane (e.g., 5-10 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.

    • The product hydrochloride salt will precipitate. Filter the solid and wash with cold diethyl ether.

    • To obtain the free base, dissolve the salt in water, basify with 1M NaOH to pH >10, and extract with DCM or chloroform. Dry and concentrate to yield L-tert-leucinamide.

Application Protocol: Diastereoselective Alkylation

A primary application of L-tert-leucinamide is as a chiral auxiliary for the asymmetric alkylation of carboxylic acids. The process involves acylating the auxiliary, forming a chiral enolate, reacting it with an electrophile, and finally, cleaving the auxiliary to reveal the enantiomerically enriched product.

Mechanism of Stereoinduction

The high diastereoselectivity of the alkylation step is achieved through a rigid, chelated lithium enolate intermediate. The bulky tert-butyl group effectively shields the Re face of the enolate, forcing the electrophile (E⁺) to approach from the less-hindered Si face.

G A Carboxylic Acid (R-COOH) D Activated Ester Intermediate A->D B Coupling Reagent (e.g., HATU, EDC/HOBt) B->D C Base (e.g., DIPEA) C->D Activate F Amide Product D->F E L-tert-Leucinamide E->F Couple

Sources

Application Note: Strategic Utilization of L-tert-Leucinamide in Peptide Synthesis and Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Role of L-tert-Leucinamide

L-tert-leucinamide (CAS 75158-12-2) is a highly specialized, non-proteinogenic amino acid derivative that has become a cornerstone in advanced peptide synthesis and small-molecule drug discovery. Unlike natural amino acids, it features a massive tert-butyl side chain and a C-terminal amide cap (1[1]). The incorporation of this building block into a molecular scaffold is driven by three distinct mechanistic advantages:

  • Extreme Steric Shielding: The bulky tert-butyl group acts as a physical barrier, protecting adjacent amide bonds from enzymatic hydrolysis by proteases. This imparts exceptional metabolic stability to the resulting peptidomimetic in vivo.

  • Conformational Restriction: The steric bulk severely restricts the Ramachandran

    
     and 
    
    
    
    dihedral angles of the peptide backbone. This rigidity locks the molecule into a specific bioactive conformation, significantly lowering the entropic penalty upon binding to target receptors (such as CB1/CB2 receptors or viral proteases).
  • Amide Capping: The C-terminal amide mimics the neutral, uncharged state of an internal peptide bond, eliminating the negative charge of a free carboxylate. This enhances the lipophilicity and membrane permeability of the drug candidate, which is critical for central nervous system (CNS) penetration (2[2]).

G A Scaffold Design (Indazole/Indole Core) B Steric Shielding (L-tert-Leucinamide) A->B Structural Modification C Amide Coupling (EDC/HOBt + DIPEA) B->C Chemical Synthesis D Receptor Binding (CB1/CB2 Agonism) C->D Biological Evaluation

Workflow of incorporating L-tert-leucinamide into peptidomimetic drug discovery pipelines.

Optimization of Coupling Conditions

The very steric bulk that makes L-tert-leucinamide desirable also makes it notoriously difficult to couple. The nucleophilic attack of its amine is kinetically hindered. Standard coupling reagents (like DCC alone) often lead to incomplete reactions or high rates of epimerization due to prolonged activation times. To overcome this, highly efficient coupling cocktails must be employed.

Quantitative Comparison of Coupling Reagents for Hindered Amines

The following table summarizes the performance of various coupling systems when reacting L-tert-leucinamide with a standard heterocyclic carboxylic acid:

Coupling SystemActivation TimeReaction TimeYield (%)Epimerization RiskByproduct Removal
EDC / HOBt 15 min16 - 24 h75 - 85LowAqueous wash (Highly efficient)
HATU / DIPEA 5 min4 - 8 h85 - 95ModerateChromatography required
DIC / Oxyma 10 min12 - 16 h80 - 90Very LowFiltration (Urea precipitates)

For large-scale synthesis and forensic reference standard generation, the EDC/HOBt system is overwhelmingly preferred due to the water solubility of its byproducts, which allows for a self-validating, chromatography-free purification process (3[3]).

Detailed Experimental Protocol: Solution-Phase Amide Coupling

This protocol details the coupling of L-tert-leucinamide to an indazole-3-carboxylic acid core, a standard workflow in the synthesis of highly potent CB1 receptor agonists (e.g., ADB-FUBINACA derivatives) (4[4]).

Reagents Required:

  • Carboxylic Acid Scaffold (e.g., 1-pentyl-1H-indazole-3-carboxylic acid): 1.0 eq

  • L-tert-leucinamide hydrochloride: 1.5 eq

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): 1.5 eq

  • HOBt (Hydroxybenzotriazole): 1.5 eq

  • DIPEA (N,N-Diisopropylethylamine): 3.0 eq

  • Anhydrous N,N-Dimethylformamide (DMF)

Step 1: Pre-activation of the Carboxylic Acid
  • Dissolve 1.0 eq of the carboxylic acid scaffold in anhydrous DMF (approx. 0.2 M concentration) and cool the flask to 0°C under an inert argon atmosphere.

  • Add 1.5 eq of EDC·HCl and 1.5 eq of HOBt to the solution. Stir for 15 minutes.

  • Causality: The initial cooling to 0°C prevents the premature degradation of the highly reactive O-acylisourea intermediate formed by EDC. HOBt is introduced simultaneously to rapidly trap this intermediate, converting it into a stable yet highly electrophilic OBt-active ester. This immediate conversion is critical to suppress racemization (epimerization) at the alpha-carbon, a common side reaction when activating hindered substrates.

Step 2: Nucleophilic Addition of L-tert-Leucinamide
  • To the activated ester solution, add 1.5 eq of solid L-tert-leucinamide hydrochloride.

  • Immediately add 3.0 eq of DIPEA dropwise via a syringe.

  • Allow the reaction mixture to warm naturally to room temperature and stir continuously for 16–24 hours.

  • Causality: L-tert-leucinamide is supplied as a hydrochloride salt to maintain shelf stability. DIPEA, a sterically hindered non-nucleophilic base, is required to neutralize the HCl salt, liberating the free amine for nucleophilic attack. Because the tert-butyl group of L-tert-leucinamide exerts immense steric shielding, the nucleophilic attack on the OBt-ester is kinetically sluggish. Consequently, an extended reaction time at room temperature is mandatory to drive the reaction to completion.

Step 3: Reaction Quenching and Liquid-Liquid Extraction
  • Dilute the reaction mixture with a 10-fold volume of Ethyl Acetate (EtOAc).

  • Wash the organic layer successively with 1M aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude peptidomimetic product.

  • Causality: The strategic choice of EDC·HCl over other carbodiimides becomes evident during workup. EDC and its corresponding urea byproduct are highly water-soluble. The acidic wash (1M HCl) completely removes unreacted L-tert-leucinamide and DIPEA, while the basic wash (NaHCO₃) neutralizes and extracts unreacted carboxylic acid and HOBt. This self-validating purification step often yields a product of sufficient purity (>90%) without requiring immediate column chromatography.

G Acid R-COOH (Carboxylic Acid) Oacyl O-Acylisourea (Unstable Intermediate) Acid->Oacyl + EDC EDC EDC·HCl (Activation) EDC->Oacyl OBt OBt-Active Ester (Stable Electrophile) Oacyl->OBt + HOBt HOBt HOBt (Epimerization Suppressor) HOBt->OBt Product Peptidomimetic Amide (Target Compound) OBt->Product + Amine Amine L-tert-Leucinamide (Bulky Nucleophile) Amine->Product

Reaction mechanism of EDC/HOBt-mediated amide coupling with sterically hindered L-tert-leucinamide.

Advanced Applications in Drug Discovery

The unique physicochemical properties imparted by L-tert-leucinamide have led to its widespread use in several high-impact pharmacological domains:

  • Synthetic Cannabinoid Receptor Agonists (SCRAs): Compounds such as ADB-FUBINACA and ADB-PINACA utilize L-tert-leucinamide linked to indazole or indole cores. The incorporation of this specific amino acid derivative drastically increases the binding affinity and efficacy at the CB1 receptor compared to less hindered analogs (like L-valinamide), resulting in extreme potency (2[2]).

  • Antiviral Protease Inhibitors: In the development of inhibitors targeting viral proteases (such as HCV NS3/4A or SARS-CoV-2 Mpro), the tert-butyl group of L-tert-leucine derivatives perfectly occupies the hydrophobic S2/S3 pockets of the enzyme, while the amide terminus engages in critical hydrogen bonding with the protease backbone, effectively halting viral replication.

References

  • Banister, S. D., et al. (2015). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. PubMed / ACS Chemical Neuroscience. Retrieved from:[Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from:[Link]

  • Diva-Portal. Synthesis and analysis of potential metabolites of ADB-5´Br-BUTINACA. Retrieved from:[Link]

Sources

Application Note & Protocols: 2-Amino-3,3-dimethyl-butanamide as a Chiral Intermediate for Advanced Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on 2-amino-3,3-dimethyl-butanamide, a critical chiral intermediate in the manufacturing of advanced herbicides, particularly those in the imidazolinone class. We will explore its significance, physicochemical properties, and detailed protocols for both chemical and biocatalytic synthesis. The causality behind experimental choices is explained to provide researchers and process chemists with actionable, field-proven insights. All protocols are designed as self-validating systems, and key claims are supported by authoritative references.

Introduction: The Strategic Importance of 2-Amino-3,3-dimethyl-butanamide

2-Amino-3,3-dimethyl-butanamide, also known as tert-butylglycinamide or L-tert-leucine amide when referring to the (S)-enantiomer, is a non-proteinogenic amino acid amide derivative.[1][2][3] Its bulky tert-butyl group imparts unique steric and electronic properties to target molecules. In the agrochemical industry, this compound has emerged as a high-value building block for the synthesis of specific acetolactate synthase (ALS) inhibiting herbicides.

ALS inhibitors are a major class of herbicides that act by blocking the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, a pathway absent in animals, which leads to high selectivity and low toxicity.[4] The incorporation of the 2-amino-3,3-dimethyl-butanamide moiety is crucial for the efficacy and spectrum of activity of several modern imidazolinone herbicides. This guide provides detailed methodologies for the reliable synthesis and characterization of this intermediate for research and development purposes.

Physicochemical & Handling Data

Proper characterization and handling are paramount for successful synthesis. The properties of the commonly used (S)-enantiomer are summarized below.

PropertyValueSource
IUPAC Name (2S)-2-amino-3,3-dimethylbutanamide[2]
Synonyms L-tert-Leucine amide, (S)-tert-butylglycinamide[2][3]
CAS Number 62965-57-5[2][3]
Molecular Formula C₆H₁₄N₂O[1][2]
Molecular Weight 130.19 g/mol [1][2]
Appearance White to off-white crystalline powder[5]
Purity Typically >95%
Storage Keep in a dark place, sealed in dry, 2-8°C. Refrigerated storage recommended.[6]

Synthesis Protocols

Two primary routes for the synthesis of 2-amino-3,3-dimethyl-butanamide are presented: a traditional chemical hydrolysis method and a modern, highly efficient biocatalytic approach.

Protocol 1: Chemical Synthesis via Acid-Catalyzed Hydrolysis of 2-Amino-3,3-dimethylbutyronitrile

This method follows a classical Strecker synthesis-like pathway, where the corresponding aminonitrile is first formed and then hydrolyzed under controlled acidic conditions to yield the amide.

Causality & Expertise: The direct hydrolysis of a nitrile to an amide without over-hydrolysis to the carboxylic acid requires careful control of reaction conditions. Concentrated sulfuric acid acts as both the catalyst and a water-scavenging agent, allowing the reaction to be stopped at the amide stage. The subsequent neutralization with a strong base under cold conditions is critical to prevent base-catalyzed hydrolysis of the desired amide product.

Materials & Reagents:

  • 2-Amino-3,3-dimethylbutyronitrile

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Ammonium Hydroxide

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ice-acetone bath

  • Round-bottom flask with magnetic stirrer and temperature probe

Step-by-Step Methodology:

  • Reaction Setup: Equip a round-bottom flask with a magnetic stir bar and place it in an ice-acetone cooling bath.

  • Acid Addition: Carefully add concentrated sulfuric acid to the flask and cool to below 0°C with stirring.

  • Substrate Addition: Slowly add 2-amino-3,3-dimethylbutyronitrile to the cold sulfuric acid. The rate of addition must be controlled to maintain the internal temperature below 25°C to prevent unwanted side reactions.[7]

  • Controlled Heating: After the addition is complete, slowly warm the reaction mixture to 90-100°C and hold at this temperature for approximately one hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back down in an ice-acetone bath. Very slowly and carefully, add concentrated ammonium hydroxide to neutralize the acid. This step is highly exothermic and must be performed with extreme caution to keep the temperature below 75°C.[7] The target pH should be weakly alkaline.

  • Extraction: Once neutralized, extract the aqueous mixture multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., methylene chloride-hexane) to yield the final product, 2-amino-3,3-dimethyl-butanamide, as a white solid.[7]

Protocol 2: Biocatalytic Synthesis via Nitrile Hydratase

This protocol leverages the high selectivity and efficiency of enzymes to overcome the harsh conditions and potential side reactions of chemical synthesis. A whole-cell catalyst containing a cyanide-resistant nitrile hydratase (NHase) is used.[8][9]

Causality & Expertise: Nitrile hydratase enzymes catalyze the hydration of a nitrile group directly to an amide with near-perfect selectivity, avoiding the formation of the carboxylic acid byproduct.[9] Using whole cells simplifies the process by eliminating the need for enzyme purification. The reaction is run at a controlled temperature (e.g., 10-30°C) and pH to maintain optimal enzyme activity and stability.[8][9] The instability of the aminonitrile substrate, which can dissociate to release cyanide, is a key challenge; using a cyanide-resistant NHase is a significant process advantage.[9]

Materials & Reagents:

  • Whole cells of a suitable microorganism (e.g., Rhodococcus boritolerans or Nocardia globerula) expressing nitrile hydratase.[8][9]

  • 2-Amino-3,3-dimethylbutyronitrile (substrate)

  • Phosphate buffer (e.g., pH 7.5-8.0)

  • Bioreactor or temperature-controlled shaker flask

  • Centrifuge

Step-by-Step Methodology:

  • Catalyst Preparation: Harvest microbial cells from fermentation broth via centrifugation. Wash the cell pellet with a saline solution or buffer to remove residual media.

  • Reaction Slurry: Resuspend the washed wet cells in a suitable buffer (e.g., phosphate buffer, pH 7.8) within a temperature-controlled reaction vessel to a desired concentration (e.g., 5-50 g/L wet cell weight).[8]

  • Temperature Equilibration: Bring the cell slurry to the optimal reaction temperature (e.g., 15-30°C) with gentle agitation.[8]

  • Substrate Addition: Add the substrate, 2-amino-3,3-dimethylbutyronitrile, to the reaction mixture to a final concentration of 0.1-0.3 M.[8] The substrate can be added in batches to maintain a low concentration and minimize potential enzyme inhibition.

  • Bioconversion: Maintain the reaction at the set temperature and pH with continuous stirring. Monitor the conversion of the nitrile to the amide using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-10 hours.

  • Catalyst Removal: After the reaction is complete, separate the whole-cell catalyst from the reaction mixture by centrifugation or filtration.

  • Product Isolation: The supernatant, containing the dissolved 2-amino-3,3-dimethyl-butanamide, can be concentrated. The product can be isolated through crystallization by adjusting solvent composition or by evaporation.

Application Workflow: Synthesis of Imidazolinone Herbicides

2-Amino-3,3-dimethyl-butanamide serves as the amine component which is typically condensed with a substituted pyridine-2,3-dicarboxylic acid derivative (e.g., an anhydride or diester) to form the core imidazolinone ring structure.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_final Final Product Synthesis A 2-Amino-3,3-dimethyl- butyronitrile C Protocol 1 or 2: Hydrolysis / Biocatalysis A->C Substrate B Pyridine-2,3-dicarboxylic Acid Derivative E Condensation & Cyclization B->E Reactant D 2-Amino-3,3-dimethyl- butanamide C->D Yields D->E Reactant F Imidazolinone Herbicide E->F Forms

Caption: Overall workflow from starting materials to final herbicide product.

Quality Control & Characterization

The identity and purity of the synthesized 2-amino-3,3-dimethyl-butanamide must be confirmed before its use in subsequent steps.

TechniqueExpected Results & Purpose
¹H & ¹³C NMR Confirms the chemical structure by showing characteristic shifts for the tert-butyl group, the alpha-proton, and the amide and amine protons/carbons.[10]
FTIR Spectroscopy Verifies the presence of key functional groups, including N-H stretches for the primary amine and amide, and the C=O stretch of the amide group.[10]
Mass Spectrometry Determines the molecular weight of the compound, confirming the molecular formula C₆H₁₄N₂O (m/z for [M+H]⁺ ≈ 131.12).
HPLC Assesses the purity of the final product. A chiral HPLC method can be used to determine the enantiomeric excess (ee) of the desired stereoisomer.
Melting Point A sharp melting point range (e.g., 76-80°C) is indicative of high purity.

Conclusion

2-Amino-3,3-dimethyl-butanamide is a fundamentally important intermediate for the agrochemical industry. The choice between chemical and biocatalytic synthesis routes depends on the desired scale, cost, and environmental considerations. The biocatalytic method offers significant advantages in terms of selectivity, reaction conditions, and environmental impact, representing a more sustainable approach for industrial production.[8][9] The protocols and data presented in this application note provide a solid foundation for researchers engaged in the synthesis and application of this key chiral building block.

References

  • PubChem. (n.d.). Butanamide, 2-amino-3,3-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-Amino-3,3-dimethylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate.
  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • ResearchGate. (2009). An Efficient One Step Synthesis of tert-Butyl Glycinate and tert-Butyl Sarcosinate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain.
  • Google Patents. (n.d.). CN101684078B - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • SCIRP. (n.d.). Syntheses of Coordination Compounds of 2-Amino-3-Methylbutanoic Acid Their Mixed Ligand Complexes and Antibacterial Activities. Retrieved from [Link]

  • Google Patents. (n.d.). CN105198768B - A kind of synthetic method of 2 amino-butanamide.
  • University of Nebraska–Lincoln. (n.d.). AMINO ACID INHIBITION HERBICIDES. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2,3-dimethylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Retrieved from [Link]

  • European Patent Office. (2023). HERBICIDAL COMPOUNDS - EP 3924339 B1. Retrieved from [Link]

  • Frontiers in Plant Science. (2017). Investigation of Amino Acids As Herbicides for Control of Orobanche minor Parasitism in Red Clover. Retrieved from [Link]

  • PubMed. (2011). Enzymatic production of 2-amino-2,3-dimethylbutyramide by cyanide-resistant nitrile hydratase. Retrieved from [Link]

  • ResearchGate. (n.d.). Insecticidally active naturally occurring amino acid derivatives with.... Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-3,3-dimethyl-butanamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-amino-3,3-dimethyl-butanamide and structurally related polar amino amides.

Introduction

2-Amino-3,3-dimethyl-butanamide is a chiral, polar molecule featuring both a primary amine and a primary amide functional group. This dual functionality, combined with the steric hindrance from the tert-butyl group, presents unique challenges in its purification. Common issues include poor separation from starting materials or byproducts, product degradation on stationary phases, and difficulties in achieving high enantiomeric purity. This guide synthesizes established chromatographic and crystallization principles to provide practical, evidence-based solutions.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-amino-3,3-dimethyl-butanamide.

Issue 1: Poor Resolution or Streaking in Normal-Phase Flash Chromatography

Q: My compound is streaking badly on a silica gel column, or I'm getting poor separation from impurities. What's causing this and how can I fix it?

A: This is a frequent problem when purifying basic amines on acidic silica gel.[1] The primary amine group (pKa ~9-10) interacts strongly with the acidic silanol groups (pKa ~4-5) on the silica surface. This can lead to irreversible adsorption, sample degradation, and significant peak tailing.

Causality and Solutions:

  • Acid-Base Interaction: The free silanol groups on the silica surface protonate the basic amine, causing it to bind strongly and elute unevenly.

    • Solution 1: Mobile Phase Modifier. Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups.[1][2] Triethylamine (Et₃N) at 0.5-2% (v/v) is a common choice.[2][3] The Et₃N will compete with your compound for binding to the acidic sites, resulting in a more symmetrical peak shape.

    • Solution 2: Column Deactivation. Before loading your sample, flush the silica gel column with 2-3 column volumes of your eluent containing the basic modifier.[4] This pre-treatment ensures the stationary phase is neutralized.

  • Inappropriate Solvent Polarity: The high polarity of the amino amide may cause it to stick to the baseline, even in highly polar solvent systems like 10-20% methanol in dichloromethane (DCM).

    • Solution: For highly polar amines, consider using a more polar stationary phase or a different chromatographic technique. Options include using basic alumina or an amine-functionalized silica column.[1][5]

Workflow for Mitigating Peak Tailing on Silica Gel:

Sources

Technical Support Center: Chiral HPLC Separation of 2-Amino-3,3-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for troubleshooting the chiral HPLC separation of 2-amino-3,3-dimethylbutanamide enantiomers. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the separation of this sterically hindered amino amide.

The unique structure of 2-amino-3,3-dimethylbutanamide, featuring a bulky tert-butyl group adjacent to the chiral center, presents a distinct challenge for enantiomeric recognition. This guide provides a systematic, causality-driven approach to method development and troubleshooting.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific experimental issues in a question-and-answer format, providing actionable protocols and explaining the scientific rationale behind each step.

Issue 1: Complete Co-elution or No Resolution of Enantiomers (Rs < 0.5)

Question: I am injecting a racemic standard of 2-amino-3,3-dimethylbutanamide, but I only see a single, sharp peak. What are the primary causes and how can I achieve separation?

Answer: Complete co-elution is the most common starting point in chiral method development. It indicates that the chosen analytical conditions do not provide a sufficient difference in interaction energy between the two enantiomers and the chiral stationary phase (CSP). The two most probable causes are an unsuitable CSP or a non-selective mobile phase.

Root Cause Analysis & Corrective Actions:

  • Inappropriate Chiral Stationary Phase (CSP): Chiral recognition is highly specific and depends on forming transient diastereomeric complexes between the analyte and the CSP.[1] For compounds like 2-amino-3,3-dimethylbutanamide, which possess a hydrogen-bond donor (amine/amide), a hydrogen-bond acceptor (amide carbonyl), and potential for steric interactions (tert-butyl group), polysaccharide-based CSPs are the most versatile and successful starting point. These phases, typically derivatives of cellulose or amylose, form chiral grooves and cavities that engage analytes through a combination of hydrogen bonding, dipole-dipole, and steric inclusion interactions.[2]

    • Recommended Action: If not already using one, switch to a polysaccharide-based CSP. Columns with selectors like amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) are excellent starting points due to their broad enantiorecognition capabilities.[3]

  • Suboptimal Mobile Phase Mode: Chiral separations on polysaccharide CSPs are typically performed in Normal-Phase, Polar Organic, or Reversed-Phase mode. Normal-Phase (e.g., Hexane/Alcohol) is often the most successful for achieving high selectivity.

    • Recommended Action: Initiate method development using a Normal-Phase system. The workflow below provides a systematic screening protocol.

Experimental Protocol: Initial Method Development & CSP Screening

This protocol outlines a structured approach to quickly find promising starting conditions for your separation.

Objective: To achieve initial separation of 2-amino-3,3-dimethylbutanamide enantiomers.

Materials:

  • Chiral Columns:

    • Column A: Amylose tris(3,5-dimethylphenylcarbamate) based, e.g., CHIRALPAK® IA/AD

    • Column B: Cellulose tris(3,5-dimethylphenylcarbamate) based, e.g., CHIRALCEL® OD

  • Mobile Phase Solvents (HPLC Grade): n-Hexane, 2-Propanol (IPA), Ethanol (EtOH)

  • Sample: 1 mg/mL racemic 2-amino-3,3-dimethylbutanamide in mobile phase.

Procedure:

  • System Preparation: Ensure the HPLC system is clean and primed for normal-phase operation.

  • Column Installation & Equilibration:

    • Install Column A.

    • Equilibrate with 90:10 (v/v) Hexane:IPA at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.[4]

    • Set column temperature to 25°C.

    • Set UV detection at an appropriate wavelength (e.g., 210-220 nm).

  • Initial Injection: Inject 5-10 µL of the sample and record the chromatogram.

  • Gradient Screen (if needed): If no separation is observed, screen different alcohol modifiers and concentrations. Test the following mobile phases, equilibrating for at least 15-20 column volumes between each change:

    • 80:20 (v/v) Hexane:IPA

    • 90:10 (v/v) Hexane:EtOH

    • 80:20 (v/v) Hexane:EtOH

  • Repeat with Column B: If Column A does not yield separation, repeat steps 2-4 with Column B. Amylose and cellulose backbones can offer complementary selectivity.[5]

G start Start: No Enantiomer Separation csp_check Is a polysaccharide CSP (amylose/cellulose) being used? start->csp_check switch_csp Action: Switch to a recommended polysaccharide-based CSP. (e.g., CHIRALPAK IA/AD or CHIRALCEL OD) csp_check->switch_csp No mp_check Is the mobile phase a Normal-Phase system (e.g., Hexane/Alcohol)? csp_check->mp_check Yes switch_csp->mp_check switch_mp Action: Implement Normal-Phase Screening Protocol. (Hexane/IPA, Hexane/EtOH) mp_check->switch_mp No optimize Partial Separation Achieved: Proceed to Optimization (See Issue 2) mp_check->optimize Yes switch_mp->optimize

Caption: Initial troubleshooting workflow for co-eluting peaks.

Issue 2: Poor Resolution (0.5 < Rs < 1.5)

Question: I can see two peaks, but they are not baseline separated. How can I improve the resolution?

Answer: Achieving baseline resolution (Rs ≥ 1.5) is critical for accurate quantification. Poor resolution, where peaks overlap, can be systematically improved by fine-tuning the mobile phase composition, temperature, and flow rate.

Root Cause Analysis & Corrective Actions:

  • Suboptimal Mobile Phase Composition: The type and concentration of the alcohol modifier (polar component) in a normal-phase system directly control retention and selectivity. The alcohol competes with the analyte for polar interaction sites on the CSP.[6]

    • Action: Decrease the percentage of alcohol (e.g., from 20% IPA to 15% or 10%). This generally increases retention time and often enhances the differential interactions, leading to better resolution. Also, consider switching the alcohol (e.g., from IPA to EtOH), as this can alter the hydrogen-bonding characteristics of the mobile phase and impact selectivity.

  • Lack of Additive for a Basic Analyte: 2-amino-3,3-dimethylbutanamide contains a primary amine, making it a basic compound. This basic site can cause undesirable secondary interactions with residual acidic silanol groups on the silica support of the CSP, leading to peak tailing and reduced resolution.[1]

    • Action: Add a small amount of a basic modifier to the mobile phase. Diethylamine (DEA) or Ethylenediamine (EDA) at a concentration of 0.1% (v/v) is highly effective.[7] These additives compete for the active silanol sites, improving peak symmetry and often enhancing chiral recognition.[8]

  • Elevated Column Temperature: Chiral separations are often enthalpically driven, meaning that lower temperatures can enhance the stability of the transient diastereomeric complexes responsible for separation.[1]

    • Action: Systematically decrease the column temperature. Test temperatures from 25°C down to 10°C in 5°C increments. A lower temperature often leads to a significant increase in the separation factor (α) and resolution (Rs).

  • High Flow Rate: A flow rate that is too high can reduce column efficiency, leading to broader peaks and decreased resolution.

    • Action: Reduce the flow rate from 1.0 mL/min to 0.7 or 0.5 mL/min. This allows more time for mass transfer and interaction with the stationary phase, often resulting in sharper peaks and improved resolution.

Data Presentation: Effect of Mobile Phase & Temperature on Resolution

The following table illustrates the typical effects of method parameter adjustments on the separation of 2-amino-3,3-dimethylbutanamide enantiomers on an amylose-based CSP.

ConditionMobile Phase (Hexane:Alcohol)Additive (0.1%)Temp (°C)Retention (k1)Selectivity (α)Resolution (Rs)
A 80:20 IPANone251.81.080.9
B 90:10 IPANone253.51.121.4
C 90:10 IPADEA253.21.151.8
D 90:10 IPADEA154.11.202.2

This is representative data. Actual results will vary based on the specific column and system.

G start Start: Poor Resolution (Rs < 1.5) mod_alcohol Action: Decrease % Alcohol (e.g., 20% -> 10% IPA) start->mod_alcohol add_base Action: Add 0.1% DEA to mobile phase mod_alcohol->add_base lower_temp Action: Decrease Temperature (e.g., 25°C -> 15°C) add_base->lower_temp lower_flow Action: Decrease Flow Rate (e.g., 1.0 -> 0.7 mL/min) lower_temp->lower_flow goal Goal: Baseline Resolution (Rs >= 1.5) lower_flow->goal

Caption: Systematic workflow for optimizing enantiomeric resolution.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase (CSP) is the best starting point for 2-amino-3,3-dimethylbutanamide? A1: Polysaccharide-based CSPs are the most successful for a wide range of chiral compounds, including amino amides.[3] We recommend starting with an amylose-based column, such as one with an amylose tris(3,5-dimethylphenylcarbamate) selector, as the helical structure of amylose can provide a complex chiral environment leading to excellent recognition.[5] If that is unsuccessful, a cellulose-based equivalent is a strong second choice.

Q2: Why is my peak shape poor (tailing), even with some separation? A2: Peak tailing for a basic analyte like this is almost always caused by secondary ionic interactions with acidic silanol sites on the silica support. The primary amine group (-NH2) can be protonated and interact strongly, delaying its elution relative to the main peak band. The solution is to add a basic modifier, like 0.1% Diethylamine (DEA), to your mobile phase.[7] The DEA will compete for and occupy these active sites, preventing the analyte from interacting with them and resulting in a much more symmetrical peak.

Q3: Can I use mass spectrometry (MS) with the recommended normal-phase methods? A3: It is challenging. Normal-phase solvents like hexane are not directly compatible with standard ESI or APCI sources. Furthermore, additives like DEA are often used, but they can cause significant ion suppression. If MS detection is required, method development should focus on either Polar Organic or Reversed-Phase modes. A polar organic mobile phase (e.g., Acetonitrile/Methanol) with a volatile additive like formic acid or ammonium acetate may provide a viable separation that is MS-compatible.[9]

Q4: My retention times are drifting between injections. What is the cause? A4: Retention time drift in normal-phase chromatography is commonly caused by two factors:

  • Insufficient Column Equilibration: Polysaccharide CSPs can take a long time to fully equilibrate with the mobile phase. Ensure you are flushing the column with at least 20-30 column volumes of the new mobile phase before starting your analysis.[10]

  • Temperature Fluctuations: Chiral separations can be very sensitive to temperature.[1] Even small changes in ambient lab temperature can cause retention shifts. Using a thermostatted column compartment is essential for reproducible results.

Q5: What is the difference between a "coated" and an "immobilized" polysaccharide CSP? A5: In "coated" CSPs, the polysaccharide derivative is physically adsorbed onto the silica support. This limits the types of solvents that can be used, as aggressive solvents (like THF, DCM) can strip the coating.[2] In "immobilized" CSPs, the selector is covalently bonded to the silica. This makes them far more robust and compatible with a much wider range of solvents, which can be advantageous during method development.[11] For troubleshooting, an immobilized column offers more flexibility for flushing and regeneration protocols.[10]

References

  • Benchchem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • Welch, C. J., Biba, M., Gouker, J. R., & Wu, N. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • Chiralpedia. (2022). Polysaccharide-based CSPs. Chiralpedia.
  • MDPI. (2021).
  • Yakhak Hoeji. (2021).
  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
  • PMC. (2022).
  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • Springer Nature. (n.d.). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview.
  • Astec. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Astec.
  • ResearchGate. (2019). Schematic of the chiral recognition mechanism of cellulose-based....

Sources

Technical Support Center: Overcoming Cyanide Inhibition in the Enzymatic Synthesis of ADBA

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the enzymatic synthesis of 2-amino-2,3-dimethylbutyramide (ADBA). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with cyanide inhibition during this biocatalytic process. As your dedicated application scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower your experimental success.

The enzymatic conversion of 2-amino-2,3-dimethylbutyronitrile (ADBN) to ADBA using a nitrile hydratase (NHase) is an elegant and efficient synthetic route. However, a significant and inherent challenge arises from the substrate itself: the dissociation of cyanide (CN⁻) from ADBN, which can potently inhibit the metalloenzyme catalyst. This guide provides a structured, question-and-answer-based approach to diagnose, troubleshoot, and overcome this critical issue.

Part 1: Frequently Asked Questions - Understanding the Inhibition

This section addresses the fundamental principles behind cyanide inhibition in the ADBA synthesis context.

Q1: What is the source of cyanide in my reaction, and why is it a problem?

Answer: The inhibitory cyanide in your reaction is not an external contaminant but is generated in situ from your substrate, 2-amino-2,3-dimethylbutyronitrile (ADBN).[1][2] Nitrile hydratase (NHase) enzymes, which are essential for this conversion, are typically iron-containing metalloenzymes.[3] Cyanide has a very high affinity for the ferric iron (Fe³⁺) in the enzyme's active site.[4][5] This binding forms a stable, inactive enzyme-cyanide complex, which effectively halts the catalytic cycle and prevents the conversion of ADBN to your desired product, ADBA.[4][6][7]

Q2: How can I recognize the signs of cyanide inhibition in my experiment?

Answer: The primary symptom of cyanide inhibition is a progressive decrease in the reaction rate, often leading to a premature plateau in product formation and incomplete substrate conversion. You may observe that the reaction starts as expected but then slows down and eventually stalls, even with ample substrate remaining. This occurs as the concentration of dissociated cyanide gradually increases to an inhibitory level.

Q3: What is the precise molecular mechanism of nitrile hydratase inhibition by cyanide?

Answer: Nitrile hydratases are non-heme iron enzymes. The catalytic cycle involves the binding of the nitrile substrate and water to the iron center. Cyanide, a potent nucleophile, acts as a non-competitive inhibitor by binding directly and tightly to the ferric (Fe³⁺) iron atom within the enzyme's active site.[4][8] This binding event physically blocks the substrate from accessing the catalytic center and can also induce a conformational change that renders the enzyme inactive.[3][5] This effectively sequesters the enzyme in a "dead-end" complex, preventing turnover.

cluster_0 Normal Catalytic Cycle cluster_1 Inhibitory Pathway Active_NHase Active NHase (Fe³⁺) Product ADBA Active_NHase->Product Catalysis Inactive_Complex Inactive Enzyme-CN⁻ Complex Active_NHase->Inactive_Complex Inhibition Substrate ADBN + H₂O Substrate->Active_NHase Cyanide Cyanide (CN⁻) (from ADBN dissociation) Cyanide->Inactive_Complex

Caption: Mechanism of Cyanide Inhibition on Nitrile Hydratase.

Part 2: Troubleshooting Guide - Proactive & Reactive Strategies

This section provides actionable protocols and workflows to mitigate cyanide inhibition.

Q4: My reaction has stalled. How can I definitively confirm that cyanide is the culprit?

Answer: A systematic approach is crucial. Before modifying your entire process, confirm the inhibitor's identity with the following workflow.

start Reaction Stalls or Shows Low Conversion check_cn 1. Measure Free CN⁻ in Reaction Supernatant start->check_cn is_high Is CN⁻ > 2-5 mM? check_cn->is_high inhibition_confirmed Cyanide Inhibition Highly Likely is_high->inhibition_confirmed Yes other_issues Consider Other Factors: - Enzyme denaturation (pH, temp) - Substrate/product insolubility - Cofactor limitation is_high->other_issues No implement_solutions 2. Implement Mitigation Strategies (See Q5, Q6, Q7) inhibition_confirmed->implement_solutions

Caption: Troubleshooting Workflow for Diagnosing Cyanide Inhibition.

Experimental Protocol: Measuring Free Cyanide A simple colorimetric method, such as the picric acid method or a commercially available cyanide test kit, can provide a rapid estimate of the free cyanide concentration in your reaction medium. A concentration rising above 2-5 mM is often indicative of significant inhibition for many nitrile hydratases.[1][2]

Q5: What is the most effective in-process adjustment I can make to counteract the inhibition?

Answer: Temperature control is a powerful and direct method to successfully overcome cyanide inhibition.[1][2] Lowering the reaction temperature reduces the rate of cyanide dissociation from the ADBN substrate and can also decrease the binding affinity of cyanide to the enzyme's active site.

Experimental Protocol: Temperature Optimization

  • Setup: Prepare identical reaction mixtures (buffer, substrate, enzyme concentration).

  • Incubation: Run the reactions in parallel at a range of temperatures (e.g., 30°C, 25°C, 20°C, 15°C, and 10°C).

  • Sampling: At regular intervals, take aliquots from each reaction. Quench the reaction immediately (e.g., with acid) and prepare for analysis.

  • Analysis: Use HPLC or a similar method to quantify the concentration of the product (ADBA) and remaining substrate (ADBN).

  • Evaluation: Plot product concentration versus time for each temperature. Identify the temperature that provides the best balance of reaction rate and final conversion yield. A study on Rhodococcus boritolerans found that controlling the temperature at 10°C was highly effective.[1][2]

ParameterHigh Temperature (e.g., 30°C)Optimal Low Temperature (e.g., 10°C)
Initial Reaction Rate HighModerate
Free Cyanide Buildup RapidSlow
Enzyme Stability May decrease over timeHigh
Final Conversion Low (stalls prematurely)High (>90%)

Table 1. Expected effect of temperature on key reaction parameters in ADBA synthesis.

Q6: Can modifying the reaction medium help isolate the enzyme from the inhibitor?

Answer: Yes, implementing a biphasic (two-phase) solvent system is an elegant strategy to manage inhibitor concentration. By introducing an immiscible organic solvent (e.g., n-hexane), you can partition the substrate (ADBN) primarily in the organic phase, while the enzyme remains in the aqueous phase. This creates a "reservoir" of substrate that slowly feeds into the aqueous phase, keeping the instantaneous concentration of both ADBN and the dissociated cyanide low, thus minimizing inhibition.

Experimental Protocol: Biphasic System Setup

  • Solvent Selection: Choose a water-immiscible organic solvent that does not denature your enzyme. n-Hexane is a proven choice.[1][2]

  • Phase Ratio: Start by testing a volumetric ratio of organic to aqueous phase, for example, 30:70 (v/v) n-hexane/water.[1][2]

  • Reaction Setup:

    • Dissolve the enzyme (e.g., whole cells or purified enzyme) in the aqueous buffer phase.

    • Dissolve the ADBN substrate in the organic phase (n-hexane).

    • Combine the two phases in the reaction vessel.

  • Agitation: Ensure sufficient agitation (e.g., 200-250 rpm) to create a large interfacial area for substrate transfer between phases, without forming a stable emulsion that complicates downstream processing.

  • Monitoring: Monitor the product formation in the aqueous phase over time. This method has been shown to improve the final product concentration to as high as 50 g/L.[1][2]

Part 3: Advanced Strategies for Long-Term Success
Q7: Beyond in-process fixes, are there more robust, long-term solutions?

Answer: Absolutely. For process development and scale-up, consider enzyme selection and alternative synthetic routes.

  • Screen for Cyanide-Resistant Enzymes: The most effective strategy is to use a nitrile hydratase that is naturally tolerant to cyanide. Through screening, strains like Rhodococcus boritolerans CCTCC M 208108 have been identified which are resistant to cyanide concentrations up to 5 mM.[1][2] Investing time in biocatalyst screening or protein engineering to enhance cyanide resistance can provide a permanent solution.

  • Explore Cyanide-Free Synthetic Pathways: A paradigm-shifting approach is to avoid cyanide altogether. Emerging biocatalytic cascades can produce nitriles from non-cyanide sources like carboxylic acids.[9][10] These routes use enzymes such as carboxylate reductase and aldoxime dehydratase to create the nitrile functionality, completely circumventing the issue of cyanide inhibition.[11] While this requires more significant R&D effort, it represents a "green chemistry" approach for future manufacturing.[12]

References
  • Anundi, I., et al. (2024). Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. PMC. Available at: [Link]

  • Shearer, J., et al. (2003). How does cyanide inhibit superoxide reductase? Insight from synthetic FeIIIN4S model complexes. PubMed. Available at: [Link]

  • Wang, S., et al. (2011). Enzymatic production of 2-amino-2,3-dimethylbutyramide by cyanide-resistant nitrile hydratase. PubMed. Available at: [Link]

  • Wang, S., et al. (2012). Enzymatic production of 2-amino-2,3-dimethylbutyramide by cyanide-resistant nitrile hydratase. R Discovery. Available at: [Link]

  • Vaia. (n.d.). Problem 6 (a) The toxicity of cyanide... Vaia. Available at: [Link]

  • Gericke, C., et al. (2019). Chemical and Clinical Aspects of Metal-Containing Antidotes for Poisoning by Cyanide. Inorganica Chimica Acta. Available at: [Link]

  • Graz University of Technology. (2024). Enzymes Instead of Cyanide: Researchers Develop Biocatalytic Process for Nitrile Production. TU Graz. Available at: [Link]

  • chemeurope.com. (2024). Enzymes instead of highly toxic cyanide - Researchers develop biocatalytic process for nitrile production. chemeurope.com. Available at: [Link]

  • Potter, L. C., et al. (2022). Redirecting Intermediary Metabolism to Counteract Cyanide Poisoning. PMC. Available at: [Link]

  • de Souza, J. S., et al. (2021). Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water. PMC. Available at: [Link]

  • Verma, R. K., et al. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Bentham Science. Available at: [Link]

  • Ruhr-Universität Bochum. (2022). A poison helps to understand H2-producing biocatalysts. Ruhr-Universität Bochum News. Available at: [Link]

  • TeachMePhysiology. (2024). Enzyme Inhibition. TeachMePhysiology.com. Available at: [Link]

Sources

Technical Support Center: Scale-Up of 2-Amino-3,3-Dimethylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational
Ticket ID: SC-TLE-AMIDE-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Steric Wall"

You are attempting to scale up 2-amino-3,3-dimethylbutanamide (also known as L-tert-leucine amide). Unlike standard amino acids (e.g., Alanine, Phenylalanine), this molecule presents a unique thermodynamic and kinetic challenge: the "Steric Wall."

The tert-butyl group at the


-position creates immense steric hindrance, shielding the carbonyl carbon from nucleophilic attack. Standard coupling protocols (EDC/NHS, DCC) often fail or result in stalled reactions and high racemization on scale.

This guide prioritizes two routes validated for kilogram-scale production:

  • The Mixed Anhydride Method (IBCF): Best for 100g – 5kg batches; balances cost and equipment availability.

  • The T3P® (Propylphosphonic Anhydride) Method: Best for rapid throughput and minimizing racemization, though reagent costs are higher.

Synthesis Decision Matrix

Before proceeding, verify your starting material and constraints.

SynthesisDecision Start Start: Define Scale & Budget Scale Target Scale? Start->Scale SmallScale < 100g (Lab) Scale->SmallScale PilotScale 100g - 5kg (Pilot) Scale->PilotScale IndScale > 10kg (Industrial) Scale->IndScale MethodA Method A: T3P Coupling (High Yield, Low Racemization, Higher Cost) SmallScale->MethodA PilotScale->MethodA If purity critical MethodB Method B: Mixed Anhydride (IBCF) (Cost Effective, Strict Temp Control) PilotScale->MethodB Recommended IndScale->MethodB MethodC Method C: NCA (N-Carboxy Anhydride) (Atom Efficient, Hazardous Reagents) IndScale->MethodC Consult Process Eng.

Figure 1: Decision matrix for selecting the optimal amidation route based on scale and constraints.

Master Protocol: Mixed Anhydride Scale-Up (1.0 kg Basis)

This protocol uses Isobutyl Chloroformate (IBCF) . It is the industry standard for scaling hindered amino acids because the mixed anhydride intermediate is highly reactive, overcoming the steric bulk of the tert-butyl group.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
N-Boc-L-tert-Leucine 1.0SubstrateMust be dry (<0.5% water).
N-Methylmorpholine (NMM) 1.1BasePreferred over TEA to reduce racemization.
Isobutyl Chloroformate (IBCF) 1.1ActivatorFreshness is vital. Hydrolyzes rapidly.
Ammonia (NH₃) 3.0 - 5.0NucleophileUse 28% aq. NH₄OH or NH₃ gas in MeOH.
THF or 2-MeTHF 10 VolSolvent2-MeTHF is greener and separates water better.
Step-by-Step Workflow

Step 1: Activation (The Danger Zone) [1]

  • Charge reactor with N-Boc-L-tert-Leucine and THF (or 2-MeTHF).

  • Cool to -15°C . Note: Temperature control is non-negotiable. Above -10°C, the mixed anhydride disproportionates.

  • Add NMM (N-Methylmorpholine). Stir for 10 min.

  • Add IBCF dropwise over 45 minutes.[2] Maintain internal temp < -10°C.

    • Checkpoint: A white precipitate (NMM·HCl) will form. The slurry should be stirrable.

Step 2: Amidation

  • Stir the activated mixture at -15°C for exactly 30 minutes. Do not over-stir; the anhydride is unstable.

  • Option A (Aqueous Ammonia): Add 28% NH₄OH solution in one portion.

    • Exotherm Alert: Temp will spike. Use jacket cooling to keep < 0°C.

  • Option B (Gaseous Ammonia): Bubble NH₃ gas or add 7N NH₃ in MeOH.

  • Allow to warm to 20°C over 2 hours.

Step 3: Work-up & Isolation

  • Concentrate THF under vacuum to 1/3 volume.

  • Dilute with Ethyl Acetate (10 Vol).

  • Wash seq: 0.5M Citric Acid (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), Brine.

  • Dry organic layer (Na₂SO₄), filter, and concentrate.

  • Crystallization: Recrystallize from EtOAc/Heptane. tert-Leucine derivatives crystallize well due to the bulky side chain.

Troubleshooting Guide (FAQ)

Category A: Reaction Stalled / Low Yield

Q: HPLC shows 30% unreacted starting material after 4 hours. Should I add more coupling reagent?

  • Diagnosis: The mixed anhydride likely decomposed before the ammonia attack, or the steric hindrance prevented the attack.

  • Fix: Do not add more IBCF to the mixture containing ammonia (it will just react with the ammonia).

  • Prevention: In the next run, increase the activation time (Step 1) to 45 mins at -15°C. Ensure your THF is anhydrous. Water destroys the anhydride immediately. Switch to T3P (Propylphosphonic anhydride) if IBCF continues to fail; T3P is more stable and drives hindered couplings better [1].

Q: The reaction mixture turned into a solid gel during activation.

  • Diagnosis: NMM·HCl precipitation at high concentration.

  • Fix: Increase solvent volume from 10 Vol to 15 Vol. Use an overhead stirrer with high torque, not a magnetic stir bar (which is useless at >100g scale).

Category B: Impurity Profile

Q: I see a "dimer" impurity (M+ mass corresponds to coupled starting material).

  • Diagnosis: This is the symmetrical anhydride or a dipeptide formed because the activation was too slow or base was insufficient.

  • Fix: Ensure NMM is added before IBCF. Ensure rapid mixing during IBCF addition.

Q: The product has low optical rotation (Racemization).

  • Diagnosis: Oxazolone formation. This occurs if the activation temperature is too high or if Triethylamine (TEA) was used instead of NMM.

  • Fix:

    • Strictly keep activation at -15°C .

    • Replace TEA with NMM or DIPEA (weaker bases reduce proton abstraction from the

      
      -carbon).
      
    • If problem persists, switch to T3P in EtOAc (50% solution), which is known to suppress racemization in hindered amino acids [2].

Category C: Downstream Processing

Q: My product is oiling out instead of crystallizing.

  • Diagnosis: Residual solvent or impurities (isobutanol from IBCF).

  • Fix: Perform a "solvent swap." Distill off the EtOAc and replace with MTBE or Heptane . Seed the mixture with a pure crystal if available. Cool slowly to 4°C.

Advanced Optimization: The T3P Alternative

For processes where the Mixed Anhydride method yields inconsistent results due to moisture sensitivity, T3P (Propylphosphonic Anhydride) is the superior (albeit more expensive) alternative.

Why T3P for tert-Leucine?

  • Mechanism: T3P acts as a kinetic scavenger of water and forms a highly reactive active ester that is less prone to racemization than O-acylisoureas (from EDC).

  • Solubility: T3P is supplied in EtOAc, which dissolves the hydrophobic tert-leucine derivative well.

Protocol Adjustment:

  • Mix N-Boc-L-tert-Leucine (1.0 eq), Ammonia source (2.0 eq), and Base (DIPEA, 3.0 eq) in EtOAc.

  • Add T3P (50% in EtOAc, 1.5 eq) dropwise at 0°C .

  • Allow to warm to RT.

  • Workup: Wash with water. T3P byproducts are water-soluble (huge advantage over DCC/DCU).

Visualizing the Process Flow

ProcessFlow cluster_0 Stage 1: Activation cluster_1 Stage 2: Amidation cluster_2 Stage 3: Purification Start N-Boc-L-Tle-OH + NMM IBCF Add IBCF (-15°C) Start->IBCF MixedAnh Mixed Anhydride Intermediate IBCF->MixedAnh 30 min Ammonia Add NH3 (aq/gas) MixedAnh->Ammonia Amide Crude Amide + CO2 + Isobutanol Ammonia->Amide Exotherm Control Wash Acid/Base Wash Amide->Wash Cryst Crystallization (EtOAc/Heptane) Wash->Cryst

Figure 2: Workflow for the Mixed Anhydride synthesis of N-Boc-2-amino-3,3-dimethylbutanamide.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Bode, C. A., et al. (2011). Propylphosphonic Anhydride (T3P): A Useful Reagent for the Synthesis of Sterically Hindered Amides. Organic Process Research & Development, 15(6). [Link]

  • Bommarius, A. S., et al. (1998). Metabolic Engineering of a Biocatalytic Process: The Biosynthesis of L-tert-Leucine. Reaction Engineering. (Describes the precursor synthesis).

Sources

Technical Support Center: Analytical Method Validation for 2-Amino-3,3-Dimethylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

Welcome to the Technical Support Center. You are likely here because 2-amino-3,3-dimethylbutanamide is a deceptively difficult molecule to analyze. As a key intermediate in the synthesis of HIV protease inhibitors (e.g., Atazanavir) and HCV antivirals, its purity is critical.

The Core Problem: This molecule lacks a strong chromophore (no aromatic ring). It is also polar, basic, and sterically hindered by the tert-butyl group. Standard UV detection at 254 nm will fail.

This guide provides a robust, self-validating framework for analyzing this compound, moving beyond basic "recipes" to explain the why and how of troubleshooting, aligned with ICH Q2(R2) guidelines.

Module 1: Method Selection Strategy

Before validating, you must select the correct detection physics. Use the decision matrix below to choose the method that fits your available instrumentation and sensitivity needs.

Workflow: Detector Selection Logic

DetectorSelection Start Start: Define Analytical Goal Sensitivity Is high sensitivity (ppm level) required? Start->Sensitivity UV_Possibility Is UV (205-210 nm) acceptable? Sensitivity->UV_Possibility No (Assay/Purity >0.1%) Deriv_Check Can you perform derivatization? Sensitivity->Deriv_Check Yes (Trace Impurities) Method_A Method A: Low-UV RP-HPLC (Simple, QC Release) UV_Possibility->Method_A Yes (High Purity Solvents) Method_B Method B: HPLC-CAD/ELSD (Universal, Stable Baseline) UV_Possibility->Method_B No (Drift Issues) Method_C Method C: Pre-column Derivatization (High Sensitivity, Fluorescence) Deriv_Check->Method_C Yes (OPA/FMOC) Method_D Method D: LC-MS/MS (Trace Impurities/Genotox) Deriv_Check->Method_D No (Direct Analysis)

Figure 1: Decision tree for selecting the appropriate detection method based on sensitivity requirements and lab capabilities.

Module 2: Recommended Protocol (Method A - Low UV)

For routine release testing (Assay & Purity), we recommend a Reversed-Phase Ion-Pairing approach or a High-pH Stable C18 approach. The protocol below uses a phosphate buffer to suppress silanol activity and allow detection at 210 nm.

Standard Operating Conditions
ParameterSpecificationRationale
Column C18, End-capped, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or XBridge BEH)End-capping reduces peak tailing caused by the free amine interacting with silanols.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 7.0)Neutral pH ensures the amine is partially uncharged or uses buffer ions to mask silanols. Phosphate is transparent at 210 nm.
Mobile Phase B Acetonitrile (HPLC Grade S or higher)Low UV cutoff is essential. Methanol absorbs too much at 210 nm.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 210 nm (Bandwidth 4 nm)The amide bond absorbs here. 254 nm will show nothing.
Temperature 30°CImproves mass transfer and peak shape for bulky amines.
Injection Vol 10 µLKeep low to prevent solvent effects on early eluting peaks.

Module 3: Troubleshooting & Validation FAQs

This section addresses specific failure modes encountered during validation.

Category 1: Specificity & Selectivity

Q: I see a large negative peak or baseline dip right before my analyte. Is this interference?

  • Diagnosis: This is likely a "refractive index shock" or solvent mismatch. Because you are detecting at 210 nm, the UV detector is acting slightly like a refractometer.

  • Solution:

    • Dissolve your sample in the Mobile Phase (or as close to it as possible). Do not dissolve in 100% Acetonitrile.

    • Check the "Reference Wavelength" on your DAD. Turn off the reference wavelength if it is set to 360 nm or similar, as it can mathematically create negative peaks when the spectrum changes.

Q: How do I separate the precursor (tert-Leucine) from the amide?

  • Mechanism: tert-Leucine has a free carboxylic acid; the target molecule is an amide.

  • Protocol: At pH 7.0, the acid is negatively charged (elutes early/void volume), while the amide is neutral/basic (retained).

  • Validation Step: Inject a spiked solution containing tert-leucine. Resolution (Rs) must be > 1.5. If they co-elute, lower the pH to 2.5 (using phosphate). At low pH, the acid becomes neutral (more retained) and the amine becomes protonated (less retained), altering selectivity.

Category 2: Linearity & Sensitivity (LOD/LOQ)

Q: My linearity at low concentrations is non-linear or noisy. Why?

  • Diagnosis: At 210 nm, you are fighting the "UV Cutoff" of the solvent. Impurities in the acetonitrile or aging lamps cause high background noise.

  • Troubleshooting Workflow:

    • Solvent Check: Use "Far UV" or "Gradient Grade" Acetonitrile.

    • Lamp Check: Perform an intensity test. Old D2 lamps lose energy specifically in the low UV range first.

    • Alternative: If <0.05% LOQ is required and UV fails, switch to CAD (Charged Aerosol Detection) . CAD is universal and ignores optical properties, often providing better linearity for aliphatic amides.

Category 3: Robustness & Stability

Q: The retention time drifts significantly (+/- 0.5 min) between runs.

  • Cause: Amine retention is highly sensitive to pH when using standard C18 columns, especially if the pKa is near the buffer pH.

  • Fix: Ensure the buffer capacity is sufficient (20-50 mM). If using a volatile buffer (formate/acetate) for MS, pH drift is common due to evaporation. For UV, stick to Phosphate.

  • Hygroscopicity: 2-amino-3,3-dimethylbutanamide is hygroscopic. Weighing errors can occur. Store standards in a desiccator and handle quickly.

Module 4: Advanced Troubleshooting Logic

When standard troubleshooting fails, use this logic flow to diagnose system vs. method issues.

Workflow: Baseline & Peak Shape Diagnostics

Troubleshooting Problem Problem: Poor Peak Shape / Tailing Check_pH Check Mobile Phase pH Problem->Check_pH Check_Col Check Column Type Problem->Check_Col Check_Sample Check Sample Solvent Problem->Check_Sample Solution_1 Adjust pH: Ensure pH is +/- 2 units from pKa (Avoid pH 9-10) Check_pH->Solution_1 Solution_2 Column Choice: Use Base-Deactivated (BDS) or Hybrid (BEH) Column Check_Col->Solution_2 Solution_3 Diluent: Match Initial Mobile Phase (Weak Solvent) Check_Sample->Solution_3

Figure 2: Diagnostic flow for resolving peak tailing issues common with aliphatic amines.

Module 5: Chiral Purity (Special Note)

If your application requires confirming the enantiomeric purity (L-isomer vs D-isomer), the RP-HPLC method above will not work .

  • Recommended Column: Chiralpak ZWIX(+) or Crownpak CR-I(+).

  • Mechanism: These columns are designed specifically for free amino acids and amides.

  • Mobile Phase: Acetonitrile / Methanol / Water with acidic modifier (Perchloric acid or TFA).

  • Validation: You must demonstrate specificity between the L-enantiomer (main peak) and D-enantiomer (impurity).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] [Link]

  • ICH Harmonised Guideline. (2022). Analytical Procedure Development Q14. International Council for Harmonisation.[1][2] [Link]

  • PubChem. (2024). Compound Summary for CID 122064, tert-Leucinamide. National Library of Medicine. [Link]

  • Kazakevich, Y.[3] & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (General reference for low-UV detection of amides).

Sources

Validation & Comparative

Comparative Synthesis Guide: Routes to 2-Amino-3,3-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3,3-dimethylbutanamide, commonly known as tert-leucinamide, is a highly sterically hindered chiral building block. It is a critical intermediate in the synthesis of pharmaceutical active ingredients (such as protease inhibitors), serves as a chiral auxiliary in asymmetric synthesis, and is the defining structural motif in several synthetic cannabinoid receptor agonists (SCRAs) like ADB-BUTINACA and MDMB-FUBINACA[1][2]. Because the biological and catalytic efficacy of downstream products relies heavily on stereochemical fidelity—typically requiring the (S)-enantiomer—selecting the optimal synthesis route is a critical decision in chemical process development.

This guide objectively compares three primary synthesis routes: Classical Strecker Synthesis, Direct Amide Coupling, and Biocatalytic Resolution.

Route 1: Classical Strecker Synthesis & Nitrile Hydrolysis

Mechanism & Causality

The Strecker synthesis constructs the α-amino acid framework from inexpensive starting materials. Pivaldehyde (trimethylacetaldehyde) is reacted with an ammonia source and hydrogen cyanide (or a NaCN/NH₄Cl mixture) to yield racemic 2-amino-3,3-dimethylbutanenitrile.

The critical mechanistic challenge in this route is the controlled hydration of the sterically hindered nitrile to the amide. Concentrated sulfuric acid is employed because the bulky tert-butyl group physically shields the nitrile carbon. The strongly acidic conditions protonate the nitrile, rendering it highly electrophilic and susceptible to nucleophilic attack by water. Crucially, the extreme steric bulk prevents over-hydrolysis to the carboxylic acid, naturally arresting the reaction at the amide stage[3].

Self-Validating Experimental Protocol
  • Aminonitrile Formation: Dissolve pivaldehyde (1.0 eq) in methanol. Add this dropwise to a pre-cooled (10 °C) aqueous ammonia solution containing NaCN (1.2 eq) and NH₄Cl (1.5 eq). Stir for 16 hours at ambient temperature. Extract the mixture with dichloromethane (DCM), dry over Na₂SO₄, and concentrate to yield the aminonitrile intermediate[3].

  • Hydrolysis: Cool a solution of the aminonitrile in DCM to 0 °C. Dropwise add concentrated H₂SO₄ (approx. 2.2 mL per 10 mmol of substrate). Stir overnight at room temperature. Validation Check: The reaction mixture will become highly viscous; TLC should confirm the disappearance of the nitrile spot.

  • Workup: Pour the mixture over crushed ice to safely quench the acid, then neutralize with 25% aqueous ammonia. Extract with CHCl₃/MeOH (3:1 v/v). Dry and concentrate the organic phase to yield racemic tert-leucinamide[3].

  • Resolution (Optional): To obtain enantiopure L-tert-leucinamide, deracemization techniques such as Viedma ripening (using chiral Schiff bases) or classical diastereomeric salt resolution must be subsequently applied[3].

Route 2: Direct Amidation of Enantiopure tert-Leucine

Mechanism & Causality

For applications requiring strict enantiomeric fidelity without the need for downstream resolution (e.g., SCRA reference standards or pharmaceutical APIs), starting from commercially available enantiopure L-tert-leucine is preferred.

Direct amidation requires the activation of the carboxylic acid. Due to the extreme steric hindrance of the adjacent tert-butyl group, standard carbodiimides (like DCC or EDC) often suffer from prohibitively slow kinetics, leading to competing side reactions and epimerization. To overcome this, uronium-based coupling agents like TBTU or HATU are selected. These reagents rapidly convert the carboxylic acid into a highly reactive hydroxybenzotriazole (OBt) or hydroxyazabenzotriazole (OAt) active ester intermediate, driving the amidation forward rapidly and preserving the stereocenter[4][5].

Self-Validating Experimental Protocol
  • Activation: Dissolve N-protected L-tert-leucine (e.g., Boc-tert-leucine) (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and cool the system to 0 °C. Portion-wise add HATU or TBTU (1.2 eq)[4][5].

  • Intermediate Monitoring: Stir for 30 minutes at 0 °C. Validation Check: The formation of the active ester must be confirmed via HPLC-MS or TLC prior to the addition of the amine to prevent reagent waste[4].

  • Amidation: Add an ammonia source (e.g., NH₄Cl or aqueous ammonia) (1.5 eq). Allow the reaction to warm to room temperature and stir for 4–20 hours until complete consumption of the active ester is observed[4][5].

  • Workup & Deprotection: Dilute the mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts and unreacted acid) and brine. Dry over MgSO₄ and concentrate[5]. Deprotect the Boc group using Trifluoroacetic acid (TFA) in DCM to yield enantiopure L-tert-leucinamide.

Route 3: Biocatalytic Resolution (Enzymatic Route)

Mechanism & Causality

An elegant, green-chemistry alternative involves the enzymatic resolution of racemic tert-leucinamide (often generated via Route 1). Specific amidases (e.g., from Pseudomonas putida or Ochrobactrum anthropi) exhibit profound stereoselectivity. The causality lies in the enzyme's chiral active site, which sterically accommodates the (R)-configuration for nucleophilic attack on the amide carbonyl, hydrolyzing it into (R)-tert-leucine. The (S)-configuration is sterically rejected, leaving the desired (S)-tert-leucinamide untouched in the reaction matrix.

Self-Validating Experimental Protocol
  • Enzymatic Reaction: Suspend racemic tert-leucinamide in a phosphate buffer (pH 7.5). Add the specific amidase biocatalyst.

  • Incubation & Monitoring: Incubate at 30–37 °C with gentle agitation. Validation Check: Monitor the enantiomeric excess (ee) of the remaining amide via chiral HPLC. The reaction is self-terminating once the 50% conversion mark (all R-enantiomer consumed) is reached.

  • Separation: Filter out the immobilized enzyme. The unreacted (S)-tert-leucinamide is easily separated from the (R)-tert-leucine byproduct via simple acid-base extraction. At neutral pH, the amino acid remains in the aqueous phase as a zwitterion, while the amide is extracted into organic solvents like ethyl acetate.

Quantitative Comparison of Synthesis Routes

ParameterRoute 1: Strecker + HydrolysisRoute 2: Direct Amide CouplingRoute 3: Biocatalytic Resolution
Overall Yield 50–60% (Racemic)80–90% (Enantiopure)max 50% (from Racemate)
Enantiomeric Excess 0% (Requires Resolution)>98% (Retention of ee)>99%
Scalability Excellent (Process Scale)Moderate (High reagent cost)Excellent (If enzyme is immobilized)
Primary Safety Hazard Highly toxic HCN gas generationSensitizing coupling agentsLow hazard (Aqueous buffer)
Best Suited For Bulk racemic productionDiscovery / Reference StandardsGreen process manufacturing

Visualizations of Workflows and Mechanisms

G Start Target: 2-amino-3,3-dimethylbutanamide R1 Route 1: Strecker Synthesis (Chemical) Start->R1 R2 Route 2: Amide Coupling (Peptide Chemistry) Start->R2 R3 Route 3: Enzymatic Resolution (Biocatalysis) Start->R3 R1_Step1 Pivaldehyde + HCN/NH3 -> Aminonitrile R1->R1_Step1 R2_Step1 Enantiopure L-tert-leucine R2->R2_Step1 R3_Step1 Racemic tert-leucinamide R3->R3_Step1 R1_Step2 H2SO4 Hydrolysis -> Racemic Amide R1_Step1->R1_Step2 R1_Step3 Chiral Resolution (e.g., Viedma Ripening) R1_Step2->R1_Step3 R2_Step2 Activation (TBTU/HATU) R2_Step1->R2_Step2 R2_Step3 Amidation (NH3 source) R2_Step2->R2_Step3 R3_Step2 Amidase Enzyme (Stereoselective Hydrolysis) R3_Step1->R3_Step2 R3_Step3 Isolation of Unreacted (S)-Amide R3_Step2->R3_Step3

Workflow comparison of the three primary synthesis routes for tert-leucinamide.

G N1 L-tert-leucine (Carboxylic Acid) N2 Coupling Agent (TBTU/HATU) + Base N1->N2 Activation N3 Active Ester (OBt/OAt intermediate) N2->N3 -H2O equiv N4 Ammonia Source (NH4Cl or NH3) N3->N4 Nucleophilic Attack N5 L-tert-leucinamide (Enantiopure) N4->N5 -HOBt/HOAt

Mechanistic pathway of uronium-mediated amide coupling for hindered amino acids.

References

  • The Strecker Reaction coupled to Viedma Ripening: A Simple Route to Highly Hindered Enantiomerically Pure Amino Acids Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Synthesis and analysis of potential metabolites of ADB-5´Br-BUTINACA Source: DiVA Portal URL:[Link]

  • Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL:[Link]

  • Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

A Comparative Analysis of 2-amino-3,3-dimethylbutanamide and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection and modification of molecular scaffolds are paramount to achieving desired pharmacological profiles. Among the vast array of building blocks available to the discerning researcher, amino acid amides offer a versatile platform for the exploration of chemical space. This guide provides an in-depth comparative analysis of 2-amino-3,3-dimethylbutanamide, also known as tert-leucinamide, and its analogs. By delving into their synthesis, physicochemical properties, and structure-activity relationships, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to leverage this scaffold in their research endeavors.

The 2-Amino-3,3-dimethylbutanamide Scaffold: An Introduction

2-Amino-3,3-dimethylbutanamide is a chiral, non-proteinogenic amino acid amide characterized by a sterically demanding tert-butyl group adjacent to the stereocenter. This bulky moiety imparts unique conformational constraints and metabolic stability, making it an attractive component in the design of bioactive molecules. Its structural rigidity can lead to higher binding affinities and selectivities for biological targets, while the tert-butyl group can shield adjacent functionalities from metabolic degradation by cytochrome P450 enzymes.[1]

The parent compound can be synthesized through various methods, including the amidation of the corresponding carboxylic acid, 2-amino-3,3-dimethylbutanoic acid (tert-leucine), or through microbial catalysis from 2-amino-2,3-dimethyl butyronitrile.[2][3] The choice of synthetic route often depends on the desired scale, stereochemical purity, and the availability of starting materials.

Comparative Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table provides a comparative summary of calculated properties for 2-amino-3,3-dimethylbutanamide and two representative structural analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (Ų)
(2S)-2-Amino-3,3-dimethylbutanamide[4]C₆H₁₄N₂O130.19-0.663.3
N-((2S)-3,3-Dimethyl-1-oxo-1-(pyridin-2-ylamino)butan-2-yl)acetamideC₁₃H₁₉N₃O₂249.311.578.5
(S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (ADB-FUBINACA)[5]C₂₁H₂₃FN₄O₂398.434.189.9

Data calculated using PubChem.

The introduction of larger, more lipophilic substituents, as seen in the analogs, significantly increases the molecular weight and the octanol-water partition coefficient (XLogP3), suggesting a potential for altered solubility and membrane permeability. The increase in the topological polar surface area (TPSA) with the addition of further amide and aromatic functionalities can influence a molecule's ability to cross cellular membranes and interact with polar residues in a binding pocket.

Structure-Activity Relationship (SAR) Analysis: Cannabinoid Receptor Agonists

A compelling example of the systematic exploration of the 2-amino-3,3-dimethylbutanamide scaffold is found in the development of synthetic cannabinoid receptor agonists (SCRAs). A comprehensive study by Sparkes et al. provides a wealth of comparative data on a series of indole, indazole, and 7-azaindole-3-carboxamides derived from tert-leucinamide (ADB-), valinamide (AB-), and phenylalaninamide (APP-).[2][4][6]

The following table summarizes the in vitro binding affinities (Ki) at the human cannabinoid receptors 1 (CB1) and 2 (CB2) for a selection of these analogs.

CompoundAmino Acid MoietyCore StructureCB1 Kᵢ (nM)CB2 Kᵢ (nM)
9 ValinamideIndole2.5010.3
10 tert-LeucinamideIndole1.341.32
11 PhenylalaninamideIndole29.536.9
12 ValinamideIndazole1.184.39
13 tert-LeucinamideIndazole0.9121.34
14 PhenylalaninamideIndazole13.916.8

Data extracted from Sparkes et al., RSC Medicinal Chemistry, 2022.[2][4][6]

Key SAR Insights:
  • Influence of the Amino Acid Side Chain: Across the different core structures, the binding affinities and potencies consistently follow the trend: tert-leucinamide (ADB-) > valinamide (AB-) >> phenylalaninamide (APP-) .[2][4][7] This highlights the critical role of the bulky tert-butyl group in optimizing interactions with the cannabinoid receptors, likely by providing a favorable hydrophobic contact within the binding pocket.

  • Impact of the Core Structure: For a given amino acid side-chain, the affinities and potencies generally follow the order: indazoles > indoles >> 7-azaindoles .[2][4][7] This suggests that the electronic and steric properties of the heterocyclic core are major determinants of binding affinity.

The logical relationship between the structural modifications and the resulting biological activity can be visualized as follows:

SAR_Logic cluster_amino_acid Amino Acid Side Chain cluster_core Core Structure cluster_activity Receptor Affinity/Potency tert-Leucinamide tert-Leucinamide High High tert-Leucinamide->High Favored Valinamide Valinamide Moderate Moderate Valinamide->Moderate Phenylalaninamide Phenylalaninamide Low Low Phenylalaninamide->Low Indazole Indazole Indazole->High Favored Indole Indole Indole->Moderate 7-Azaindole 7-Azaindole 7-Azaindole->Low

Caption: Structure-Activity Relationship Logic Diagram.

Experimental Protocols

To ensure the integrity and reproducibility of research in this area, detailed experimental protocols are essential. The following sections provide representative procedures for the synthesis of a 2-amino-3,3-dimethylbutanamide analog and its evaluation in a key biological assay.

Synthesis of an N-Substituted 2-Amino-3,3-dimethylbutanamide Analog

This protocol describes a standard amide coupling reaction using HATU as the coupling agent, a common and efficient method for forming amide bonds.

Reaction Scheme:

(2S)-2-amino-3,3-dimethylbutanamide + Carboxylic Acid --(HATU, DIPEA, DMF)--> N-Acyl-(2S)-2-amino-3,3-dimethylbutanamide

Materials:

  • (2S)-2-amino-3,3-dimethylbutanamide (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add (2S)-2-amino-3,3-dimethylbutanamide (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis_Workflow cluster_reactants Reactants Carboxylic_Acid Carboxylic Acid Activation Pre-activation (15 min, RT) Carboxylic_Acid->Activation Amine (2S)-2-amino-3,3-dimethylbutanamide Coupling Amide Coupling (4-6 h, RT) Amine->Coupling HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Activation DMF DMF DMF->Activation Activation->Coupling Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Acyl Analog Purification->Product

Caption: General Amide Coupling Workflow.

Radioligand Binding Assay for Cannabinoid Receptors

This protocol outlines a filtration-based competitive binding assay to determine the binding affinity (Kᵢ) of a test compound for CB1 and CB2 receptors.[6]

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors

  • Radioligand: [³H]CP-55,940

  • Test compound (analog of 2-amino-3,3-dimethylbutanamide)

  • Non-specific binding control: 10 µM WIN 55,212-2

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4

  • 96-well filter plates (GF/B)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, combine the cell membranes, [³H]CP-55,940 (at a concentration near its Kₔ), and either assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.

  • Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the pre-soaked GF/B filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value by non-linear regression.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Broader Perspectives and Future Directions

While the utility of the 2-amino-3,3-dimethylbutanamide scaffold has been demonstrated in the context of cannabinoid receptor modulation, its potential extends to other biological targets. The unique steric and electronic properties of this building block make it a valuable starting point for the design of enzyme inhibitors, peptide mimetics, and other pharmacologically active agents. For instance, derivatives of related amino amides have been explored as inhibitors of shikimate dehydrogenase, a key enzyme in the shikimic acid pathway of bacteria and plants.[8]

Future research could focus on:

  • Exploring a wider range of core structures: Moving beyond the indole and indazole cores to other heterocyclic systems could uncover novel pharmacological profiles.

  • Investigating different biological targets: Screening libraries of 2-amino-3,3-dimethylbutanamide analogs against diverse panels of receptors and enzymes could identify new therapeutic applications.

  • Stereochemical optimization: A thorough investigation of the (R)-enantiomer and its derivatives is warranted to fully understand the stereochemical requirements for optimal activity at various targets.

By continuing to explore the rich chemical space accessible from the 2-amino-3,3-dimethylbutanamide scaffold, researchers can unlock new opportunities for the development of novel and effective therapeutic agents.

References

  • Sparkes, E., et al. (2022). Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA. RSC Medicinal Chemistry, 13(2), 156-174. [Link]

  • PubChem. (2S)-2-Amino-3,3-dimethylbutanamide. [Link]

  • ResearchGate. (2022). Structure-activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA | Request PDF. [Link]

  • NCBI. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. [Link]

  • Google Patents. (n.d.). CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain.
  • Google Patents. (n.d.).
  • PubChem. Butanamide, 2-amino-3,3-dimethyl-. [Link]

  • PubChem. tert-Leucinamide hydrochloride, L-. [Link]

  • MDPI. (2021). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. [Link]

  • NIH. (n.d.). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. [Link]

  • NIH. (n.d.). Transition States, Analogues and Drug Development. [Link]

  • MDPI. (2022). Study of the Structure–Activity Relationship of an Anti-Dormant Mycobacterial Substance 3-(Phenethylamino)Demethyl(oxy)aaptamine to Create a Probe Molecule for Detecting Its Target Protein. [Link]

  • NIH. (n.d.). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. [Link]

  • NIH. (n.d.). Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues. [Link]

  • IJPRS. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. [Link]

  • PubMed. (2018). Synthesis, biological activity and molecular modelling studies of shikimic acid derivatives as inhibitors of the shikimate dehydrogenase enzyme of Escherichia coli. [Link]

  • NIH. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

  • JOCPR. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. [Link]

Sources

Cross-Validation of Analytical Methods for L-tert-Leucinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

L-tert-leucinamide ([(S)-2-amino-3,3-dimethylbutanamide]) is a pivotal chiral intermediate in the synthesis of high-value antiretroviral drugs and protease inhibitors (e.g., Atazanavir, Boceprevir). Its bulky tert-butyl group provides exceptional steric control in asymmetric synthesis, but this same bulk creates unique analytical challenges.

Ensuring the quality of L-tert-leucinamide requires rigorous control over two critical quality attributes (CQAs):

  • Enantiomeric Purity: Differentiating the L-isomer from the D-isomer (critical for biological activity).

  • Chemical Assay: Determining the absolute content of the active amine.

This guide provides a technical framework for cross-validating analytical methods for these CQAs. We move beyond simple "testing" to a system where orthogonal methods (e.g., HPLC vs. GC, Titration vs. HPLC) are used to validate each other, ensuring data integrity in drug development.

Deep Dive: Enantiomeric Purity (Chiral HPLC vs. GC)

The primary challenge in analyzing L-tert-leucinamide is its lack of a strong chromophore (no aromatic rings) and its high polarity.

Method A: Chiral HPLC (The Gold Standard)
  • Principle: Direct separation of enantiomers using polysaccharide-based stationary phases.[1]

  • Why it works: The bulky tert-butyl group interacts stereoselectively with the chiral grooves of amylose/cellulose tris-carbamate phases.

  • Detection Note: Due to weak UV absorbance, detection must be at low wavelengths (205–210 nm) or using Refractive Index (RI)/ELSD.

Protocol A: Chiral Normal-Phase HPLC
  • Column: Chiralpak AD-H or IA (Amylose tris-(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Expert Insight: Diethylamine (DEA) is mandatory to suppress the ionization of the primary amine, preventing peak tailing.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: UV @ 210 nm.

  • Sample Prep: Dissolve 1.0 mg/mL in Ethanol.

Method B: Chiral GC (The Orthogonal Validator)
  • Principle: Volatility-based separation on a cyclodextrin-doped stationary phase.

  • Why Cross-Validate with GC? HPLC can suffer from matrix interference (solvents/precursors co-eluting). GC offers a completely different separation mechanism, confirming that a single HPLC peak is truly pure.

  • Derivatization: Essential. The free amide/amine H-bonds strongly, causing peak tailing. Trifluoroacetylation is recommended.[3]

Protocol B: Derivatized Chiral GC
  • Derivatization Step: Mix 10 mg sample with 0.5 mL Trifluoroacetic anhydride (TFAA) and 0.5 mL Dichloromethane. Incubate at 60°C for 20 mins. Evaporate and reconstitute in Hexane.

  • Column: Chirasil-L-Val or Cyclodex-B (25m x 0.25mm).

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Oven Program: 80°C (1 min) → 5°C/min → 180°C (5 mins).

  • Detector: FID @ 250°C.

Comparative Performance Data
ParameterChiral HPLC (Method A)Chiral GC (Method B)
Selectivity (

)
1.3 – 1.51.1 – 1.2
Resolution (

)
> 3.0 (Baseline)> 1.5 (Adequate)
LOD (Enantiomer) 0.05%0.10%
Robustness High (Isocratic)Medium (Derivatization dependent)
Throughput 15-20 mins30-40 mins (inc.[4][5] prep)
Primary Risk UV baseline noise at 210nmIncomplete derivatization

Deep Dive: Assay & Chemical Purity (Titration vs. RP-HPLC)

For the "Assay" (how much active substance is in the jar), chromatographic methods often carry errors from reference standard purity. Potentiometric titration provides an absolute measurement based on stoichiometry.

Method C: Non-Aqueous Potentiometric Titration (Absolute Method)
  • Mechanism: The primary amine of L-tert-leucinamide acts as a base. Titration with perchloric acid in glacial acetic acid yields a sharp endpoint.

  • Role: This is the primary reference method for establishing the purity of the "Reference Standard" used in HPLC.

Protocol C: Titration Workflow
  • Weigh accurately ~150 mg of L-tert-leucinamide.

  • Dissolve in 50 mL Glacial Acetic Acid.

  • Add 5 mL Acetic Anhydride (to scavenge water).

  • Titrate with 0.1 N Perchloric Acid (

    
    ) in acetic acid.
    
  • Endpoint Detection: Potentiometric (glass electrode).

  • Calculation:

    
    
    
Method D: RP-HPLC (Impurity Profiling)
  • Mechanism: Hydrophobic interaction on a C18 chain.

  • Role: Quantifies impurities (related substances) that titration misses (e.g., non-basic neutral impurities).

Protocol D: RP-HPLC Conditions
  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Phosphate Buffer (pH 6.5).

  • Mobile Phase B: Acetonitrile.[3][5][6]

  • Gradient: 5% B to 60% B over 20 mins.

  • Detection: UV @ 205 nm.

Cross-Validation Workflow

To claim your analytical control strategy is robust, you must demonstrate that Method A (HPLC) and Method B (GC/Titration) yield statistically equivalent results.

Statistical Analysis: The Bland-Altman Approach

Do not rely solely on correlation coefficients (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). Use the Bland-Altman plot to detect bias.
  • Analyze

    
     batches using both methods.
    
  • Calculate the difference (

    
    ) and the mean (
    
    
    
    ) for each sample.
  • Plot

    
     vs. 
    
    
    
    .
  • Acceptance Criteria: 95% of differences must fall within

    
     of the mean difference, and the mean difference (bias) should be statistically insignificant (
    
    
    
    ).
Visualization: Validation Decision Logic

ValidationWorkflow Start Start Cross-Validation SelectMethods Select Orthogonal Methods (e.g., HPLC vs. Titration) Start->SelectMethods RunSamples Analyze n=10 Batches (Span specification range) SelectMethods->RunSamples CalcStats Calculate Differences (Bias & Precision) RunSamples->CalcStats CheckBias Is Systematic Bias < 1.0%? CalcStats->CheckBias CheckPrecision Is Variance Equivalent (F-test)? CheckBias->CheckPrecision Yes Investigate Investigate: - Standard Purity - Matrix Effects CheckBias->Investigate No CheckPrecision->Investigate No Validated Methods Validated (Interchangeable) CheckPrecision->Validated Yes Investigate->SelectMethods Re-develop

Caption: Logical workflow for cross-validating two analytical methods to ensure interchangeability and accuracy.

Mechanism of Action

Understanding why the separation works is crucial for troubleshooting. The diagram below illustrates the chiral recognition mechanism on a polysaccharide column for L-tert-leucinamide.

ChiralMechanism Analyte L-tert-Leucinamide (Selectand) HBond H-Bonding (Amide/Amine) Analyte->HBond Steric Steric Repulsion (tert-Butyl Group) Analyte->Steric CSP Amylose-CSP (Selector) CSP->HBond CSP->Steric Complex Transient Diastereomeric Complex Separation Separation Signal Complex->Separation HBond->Complex Stabilizes Steric->Complex Discriminates Dipole Dipole-Dipole Stacking

Caption: Mechanism of chiral recognition. The bulky tert-butyl group creates steric hindrance that differs between L- and D-enantiomers within the CSP groove.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Beesley, T. E., & Scott, R. P. W.Chiral Chromatography. Wiley, 1998.
  • Sigma-Aldrich. L-tert-Leucine Product Specification and Analysis.Link

  • Subramanian, G.Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 2001.
  • BenchChem. Comparative Guide to Cross-Validation of Analytical Results.Link

Sources

Reference Standard Qualification & Analysis Guide: 2-Amino-3,3-Dimethylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, and CMC Professionals Focus: Qualification of Reference Standards, Chiral Purity Analysis, and Method Validation[1]

Executive Summary: The Criticality of tert-Leucine Amide Standards

2-Amino-3,3-dimethylbutanamide (also known as tert-leucine amide) is a pivotal chiral building block in the synthesis of direct-acting antiviral agents (e.g., Boceprevir, Telaprevir) and novel synthetic cannabinoids.[1] Its steric bulk—conferred by the tert-butyl group—creates significant analytical challenges, particularly in enantiomeric resolution and rotational isomerism.

For drug development, the "Reference Standard" for this intermediate often does not come from a pharmacopeia (USP/EP) but must be established in-house.[1] This guide compares the performance of Commercial Reagent Grade materials against Qualified Working Standards and details the protocols required to bridge the gap.

Comparative Analysis: Material Grades & Performance

In the absence of a specific USP/EP monograph for this intermediate, researchers must choose between using high-purity commercial reagents or investing in the qualification of a Primary Reference Standard.

Table 1: Performance Matrix of Reference Standard Alternatives
FeatureCommercial Reagent Grade Qualified Primary Standard (In-House) Secondary/Working Standard
Purity Source Vendor CoA (often Area% only)Mass Balance (100% - Water - Solvents - Impurities)Traced to Primary Standard
Chiral Purity Variable (95–98% ee)> 99.5% ee (Validated Method)> 99.0% ee
Uncertainty High (Unknown water/salt content)Low (< 0.5%) Moderate (Includes transfer error)
Traceability Vendor BatchNMR / Elemental Analysis / ROI Internal Batch No.
Suitability Early Route ScoutingGMP Release / Pivotal Clinical Batches Routine QC / Stability Testing
Cost Low ($)High (

$ - Requires full characterization)
Medium (

)
Analytical Insight: The "Area%" Trap

Commercial vendors often report purity based on HPLC Area% at 210 nm. For 2-amino-3,3-dimethylbutanamide, this is insufficient because:

  • Low UV Absorbance: The aliphatic structure lacks a strong chromophore, making UV detection prone to baseline noise and overestimation of purity.

  • Salt Forms: The material is often supplied as a hydrochloride salt, but the stoichiometry (counter-ion content) is rarely quantified in basic CoAs.

  • Hygroscopicity: The amide can absorb 1–3% water by weight, which is invisible to HPLC but significantly affects assay potency.

Technical Evaluation & Workflows

To establish a reliable reference standard, a Self-Validating Qualification Workflow is required.[1] This system ensures that the standard used for quantifying impurities in the drug substance is itself accurate.

Diagram 1: Reference Standard Qualification Workflow

This workflow illustrates the "Mass Balance" approach required to convert a raw material into a Qualified Primary Standard.

ReferenceStandardQualification cluster_Purity Purity Assignment (Mass Balance) RawMaterial Raw Material (2-Amino-3,3-dimethylbutanamide) ID_Tests Structural ID (1H-NMR, MS, IR) RawMaterial->ID_Tests OrganicImp Organic Impurities (HPLC-UV/CAD + GC) ID_Tests->OrganicImp Volatiles Volatiles (KF Water + GC-HS Solvents) ID_Tests->Volatiles Inorganics Inorganics (ROI / ICP-MS) ID_Tests->Inorganics Chiral Chiral Purity (CSP-HPLC) ID_Tests->Chiral Calculation Potency Calculation P = (100 - %Imp - %H2O - %Solv - %ROI) × (Mw_free/Mw_salt) OrganicImp->Calculation Volatiles->Calculation Inorganics->Calculation Chiral->Calculation Confirm >99% ee FinalStd Qualified Primary Standard (Valid for 12 Months) Calculation->FinalStd

Caption: Workflow for establishing a Primary Reference Standard via Mass Balance. Note that Chiral Purity is a release criteria but typically excluded from the mass balance calculation unless enantiomers co-elute in the achiral method.

Experimental Protocols

Protocol A: Chiral Purity Analysis (Enantiomeric Excess)

Objective: Separate the (S)-enantiomer (active) from the (R)-enantiomer (impurity).[1] Challenge: The lack of aromatic rings makes π-π interaction-based chiral columns (like Chiralcel OD) less effective without derivatization.[1]

Recommended Method: Crown Ether Ligand Exchange This method uses a crown ether stationary phase which complexes with the primary amine ammonium ion. It is superior to derivatization methods as it eliminates sample prep errors.

  • Column: Crownpak CR-I(+) or equivalent (Crown ether based), 3.0 × 150 mm, 5 µm.[1][2]

  • Mobile Phase: Perchloric Acid (pH 1.5 to 2.0) / Methanol (90:10 v/v).

    • Note: Acidic pH is critical to protonate the amine (

      
      ), enabling inclusion into the crown ether.
      
  • Flow Rate: 0.4 mL/min.

  • Temperature: 10°C (Lower temperature often improves resolution in ligand exchange).

  • Detection: UV at 200–210 nm (or CAD/ELSD for better sensitivity).

  • Sample Prep: Dissolve 1 mg/mL in Mobile Phase.

Validation Criteria:

  • Resolution (

    
    ):  > 2.0 between enantiomers.
    
  • Tailing Factor: < 1.5 (Amine tailing is common; minimize by lowering pH).

Protocol B: Quantitative NMR (qNMR) for Potency Assay

Objective: Determine absolute potency without relying on UV response factors. This is the "Gold Standard" for primary standard qualification.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Benzyl Benzoate. Must be non-hygroscopic and have distinct signals.

  • Solvent:

    
     (for free base) or 
    
    
    
    (for salts).[1]
  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) ≥ 30 seconds (to ensure full relaxation of protons).
    
  • Signal Selection:

    • Target: tert-Butyl singlet (~1.0 ppm, 9H).[1]

    • IS: Vinyl protons of Maleic acid (~6.3 ppm).

  • Calculation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[1][2][3]

Analytical Decision Matrix

Choosing the right analytical technique depends on the specific impurity profile and the stage of development.

Diagram 2: Method Selection for 2-Amino-3,3-Dimethylbutanamide

MethodSelection cluster_Methods Analytical Technique Sample Sample Type AchiralHPLC RP-HPLC (C18) + CAD/ELSD Sample->AchiralHPLC Chemical Purity (Process Impurities) ChiralHPLC Chiral HPLC (Crown Ether) Sample->ChiralHPLC Enantiomeric Excess (R-isomer) GCHeadspace GC-Headspace Sample->GCHeadspace Residual Solvents (DMF, Toluene) qNMR qNMR (H1) Sample->qNMR Absolute Assay (Primary Std Qual) Release Testing Release Testing AchiralHPLC->Release Testing ChiralHPLC->Release Testing Reference Std Certification Reference Std Certification qNMR->Reference Std Certification

Caption: Decision matrix for selecting analytical methods based on data requirements (Purity vs. Potency).

References

  • BenchChem. (2025).[4][5][6] Application of Boc-L-Valine in the Synthesis of Key Pharmaceutical Intermediates (Boceprevir/Telaprevir).[1][5] Retrieved from [1]

  • Frontiers in Psychiatry. (2022). Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists (ADB-BUTINACA).[1] DOI: 10.3389/fpsyt.2022.1010501. Retrieved from [1][3]

  • Royal Society of Chemistry (RSC). (2014). The Strecker Reaction coupled to Viedma Ripening: A Simple Route to Highly Hindered Enantiomerically Pure Amino Acids.[7] Retrieved from [1]

  • DiVA Portal. (2023). Synthesis and analysis of potential metabolites of ADB-5'Br-BUTINACA using HPLC-MS and NMR. Retrieved from [1]

  • YakHak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates.[8] Retrieved from [1]

Sources

Safety Operating Guide

Butanamide, 2-amino-3,3-dimethyl- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Disposal Strategy

Butanamide, 2-amino-3,3-dimethyl- (also known as tert-Leucinamide) presents a specific set of handling challenges due to its basicity and potential for serious eye damage. Unlike benign amino acids, this amide derivative requires strict segregation from oxidizing agents and acids to prevent uncontrolled exothermic reactions or the formation of hazardous byproducts.

Immediate Action Directive:

  • Primary Hazard: Causes serious eye damage (H318) and skin irritation.

  • Disposal Method: High-temperature incineration with afterburner and scrubber.

  • Waste Stream Classification: Non-halogenated Organic Base (Solid or Liquid).

Chemical Profile & Hazard Assessment

Effective disposal begins with accurate identification. This compound is often used as a chiral auxiliary or building block in peptide synthesis. Its disposal profile is dictated by its amine functionality and physical state.

Parameter Technical Specification
Chemical Name Butanamide, 2-amino-3,3-dimethyl-
Common Synonyms tert-Leucinamide; (S)-2-Amino-3,3-dimethylbutanamide
CAS Number 62965-57-5 (L-isomer); 113582-42-6 (Racemic)
Molecular Formula C₆H₁₄N₂O
Physical State White to off-white crystalline solid
Acidity/Basicity Basic (Amine functional group)
GHS Classification Danger : Eye Dam. 1 (H318); Skin Irrit. 2 (H315); STOT SE 3 (H335)

Critical Analysis for Disposal:

  • Basicity: The free amine group makes this compound incompatible with strong acids and oxidizers in a waste container. Mixing with acids will generate heat (neutralization enthalpy); mixing with oxidizers (e.g., nitric acid, perchlorates) can lead to explosive instability.

  • Water Solubility: Moderate. While water-soluble, it must never be disposed of down the drain. It poses a potential nitrogen load to water systems and is not readily biodegradable in standard sewage treatment timelines.

Pre-Disposal Handling & Segregation Protocol

The Core Principle: Segregation prevents "cocktail" reactions in waste drums.

Step 1: Purity Assessment

Determine if the waste is the pure neat solid or a solution/mixture .

  • Scenario A: Pure Solid Waste

    • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

    • Labeling: "Hazardous Waste - Solid Toxic/Irritant."

    • Segregation: Keep separate from "Oxidizing Solids" (e.g., permanganates).

  • Scenario B: Solution Waste (Mother Liquor)

    • Solvent Check: If dissolved in organic solvents (DCM, Methanol, Ethyl Acetate), the solvent dictates the primary waste stream.

    • pH Check: If the solution is aqueous or acidic, ensure the pH is stable.

    • Segregation: Dispose of in "Basic Organic Waste" or "Non-Halogenated Organic" streams. Do not place in "Acidic Waste" containers without controlled neutralization, as this may cause pressure buildup or splattering.

Detailed Disposal Workflow

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines and Best Management Practices (BMP).

Methodology: High-Temperature Incineration

Why this method? Chemical incineration is the only method that guarantees the complete destruction of the amide bond and the amine moiety, converting the nitrogen content into oxides of nitrogen (


) which are then captured by the facility's scrubber system. Landfilling is not an acceptable option for research-grade organic amines due to leaching risks.

Protocol Steps:

  • Accumulation:

    • Collect waste in a satellite accumulation area (SAA) located at or near the point of generation.

    • Ensure the container is closed at all times except when adding waste.

    • Secondary Containment: Place the waste bottle in a polyethylene tray to capture potential drips.

  • Labeling:

    • Affix a hazardous waste tag immediately upon the first drop of waste entering the container.

    • Constituents: List "Butanamide, 2-amino-3,3-dimethyl-" explicitly. Do not use abbreviations like "t-Leu-NH2".

    • Hazard Checkboxes: Check "Irritant" and "Toxic".

  • Dissolution (Optional but Recommended for Bulk):

    • If you have large quantities (>500g) of the solid, it is often safer to dissolve it in a combustible solvent (e.g., ethanol or isopropanol) to facilitate injection into the incinerator nozzle. Note: Consult your facility's EHS officer before performing this step.

  • Final Handoff:

    • Request pickup by your institution's EHS or a licensed hazardous waste contractor (e.g., Clean Harbors, Veolia).

    • Manifesting: Ensure the waste is manifested under the appropriate code. While not a P- or U-listed waste, it typically falls under D001 (Ignitable, if in solvent) or a generic state-regulated waste code for toxic organics.

Visualizing the Decision Logic

The following diagram illustrates the critical decision-making process for segregating this specific chemical waste.

DisposalWorkflow Start Waste Generation: Butanamide, 2-amino-3,3-dimethyl- StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Precipitate StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid SegregationSolid Segregate: Solid Organic Waste (Keep away from Oxidizers) SolidPath->SegregationSolid SegregationLiquid Check Solvent & pH LiquidPath->SegregationLiquid Disposal FINAL DISPOSAL: High-Temp Incineration (Scrubber Required) SegregationSolid->Disposal OrganicSolvent Organic Solvent (MeOH, EtOAc, etc.) SegregationLiquid->OrganicSolvent Aqueous Aqueous Solution SegregationLiquid->Aqueous StreamBasic Stream: Basic Organic Waste OrganicSolvent->StreamBasic StreamAq Adjust pH to 6-9 -> Stream: Aqueous Toxic Aqueous->StreamAq StreamBasic->Disposal StreamAq->Disposal

Caption: Decision tree for segregating Butanamide, 2-amino-3,3-dimethyl- waste streams to ensure compatibility and compliance.

Emergency Procedures: Spills During Disposal

Accidents often happen during the transfer of waste. Be prepared with this specific protocol.

Scenario: Solid Spill on Bench/Floor

  • PPE Upgrade: Immediately don double nitrile gloves and a P95 particulate respirator (or work in a hood). The dust is a severe eye irritant.

  • Containment: Do not dry sweep. Dry sweeping generates dust.

  • Cleanup:

    • Cover the spill with a damp paper towel (water or ethanol) to suppress dust.

    • Scoop up the material and the towel.

    • Place in a dedicated hazardous waste bag.

    • Wipe the area with a weak acid solution (e.g., 1% acetic acid) to neutralize trace amine residues, followed by water.

Scenario: Eye Exposure

  • Immediate Action: Flush eyes with water for at least 15 minutes .[1][2][3][4] This compound can cause serious damage (H318).[5] Time is tissue.

  • Medical: Seek immediate medical attention.[1][2][3][4][5] Bring the SDS.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3496444, Butanamide, 2-amino-3,3-dimethyl-.[6] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]

Sources

Technical Handling Guide: Butanamide, 2-amino-3,3-dimethyl- (tert-Leucinamide)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (Immediate Action Card)

Compound Identity:

  • IUPAC Name: 2-Amino-3,3-dimethylbutanamide[1][2][3][4]

  • Common Name: tert-Leucinamide (often supplied as the (S)-enantiomer or Hydrochloride salt)

  • CAS: 62965-57-5 (Free base, S-isomer); 10466-61-2 (HCl salt)

  • Physical State: White to off-white hygroscopic powder.[5]

Critical Hazards (GHS Class: Irritant):

  • H315/H319: Causes skin and serious eye irritation.[3][5]

  • H335: May cause respiratory irritation (Dust hazard).

  • Operational Risk: High Hygroscopicity. Moisture absorption alters molecular weight, leading to stoichiometric errors in synthesis (e.g., peptide coupling efficiency loss).

Emergency Response:

  • Eye Contact: Flush immediately with water for 15 minutes.[5][6][7] Remove contact lenses.[6][7][8][9]

  • Skin Contact: Wash with soap and water.[5][6][7][8][10] Do not use organic solvents (enhances absorption).

  • Spill: Do not dry sweep. Dampen with inert oil or cover with wet paper towels to prevent dust, then scoop into waste.

Part 2: Chemical Intelligence & Hazard Mechanism

To handle this compound safely, one must understand why it behaves the way it does.

Structural Causality

The tert-butyl group provides significant steric bulk, making the adjacent amide bond resistant to enzymatic hydrolysis—a feature prized in pharmaceutical design (e.g., HIV protease inhibitors). However, the primary amine (


) and amide (

) motifs are potent hydrogen bond donors/acceptors.
  • The Hygroscopic Trap: The high density of H-bonding sites allows the solid crystal lattice to avidly absorb atmospheric water. Impact: A bottle left open for 20 minutes can absorb 2-5% water by weight. In precise coupling reactions, this "invisible" water consumes expensive coupling reagents (e.g., HATU, EDC), lowering yield.

  • Irritation Mechanism: As a primary amine, the compound is basic (

    
    ). Upon contact with moist mucous membranes (eyes, lungs), it protonates, generating localized alkalinity that damages tissue and triggers the H315/H319 irritation response.
    
Physical Properties Table
PropertyValueOperational Implication
Molecular Weight 130.19 g/mol (Free Base)Re-calculate if using HCl salt (166.65 g/mol ).
Melting Point 76–80 °CLow melting point; avoid friction/grinding which generates heat.
Solubility Water, Methanol, DMSOUse aqueous workup for equipment cleaning.
Stability Hygroscopic, Air-sensitiveStore under Nitrogen/Argon. Desiccate.

Part 3: Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for handling fine, irritant powders. The following protocol is designed to prevent sensitization.

PPE Decision Logic

PPE_Decision_Tree Start Handling Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Quantity Quantity? Solid->Quantity Solvent Solvent Type? Liquid->Solvent Small < 1 gram Quantity->Small Large > 1 gram Quantity->Large Std_PPE Level 1: Standard Nitrile Gloves (0.11mm) Safety Glasses Lab Coat Small->Std_PPE High_PPE Level 2: Respiratory N95/P100 Mask Double Nitrile Safety Goggles Large->High_PPE Aqueous/Alcohol Aqueous/Alcohol Solvent->Aqueous/Alcohol DCM/DMF/DMSO DCM/DMF/DMSO Solvent->DCM/DMF/DMSO Chem_PPE Level 3: Chemical Silver Shield Gloves (if DCM/DMF used) Splash Goggles Aqueous/Alcohol->Std_PPE DCM/DMF/DMSO->Chem_PPE

Figure 1: PPE Selection Logic based on physical state and scale. Note that solution handling requires matching gloves to the solvent carrier, not just the solute.

Glove Selection Guide
  • Standard Handling (Solid): Nitrile rubber (0.11 mm). Breakthrough > 480 min for solid.

  • Solution Handling (in DMSO/DMF): tert-Leucinamide is often dissolved in polar aprotic solvents which permeate nitrile rapidly.

    • Recommendation:Double-gloving (Nitrile over Laminate/PE) or immediate change upon splash.

Part 4: Operational Protocols

Storage & Stability
  • Condition: Store at 2–8°C .

  • Atmosphere: Store under inert gas (Argon preferred due to density).

  • Desiccation: Secondary containment with active desiccant (e.g., Drierite or Silica Gel) is mandatory to maintain stoichiometric purity.

Weighing & Transfer (The "Static" Problem)

Fine amide powders often exhibit high static electricity, causing them to "jump" or cling to spatulas.

  • Engineering Control: Use an ionizing bar or anti-static gun in the balance enclosure.

  • Technique: Do not pour from the bottle. Use a clean, dry spatula.

  • Containment: Weigh inside a fume hood if possible. If weighing on an open bench, use a powder funnel to minimize dust generation.

Reaction Setup (Stoichiometry Check)

Because the material is hygroscopic, the "weighed mass" may include water.

  • Protocol: If the bottle has been opened frequently, perform a rapid KF (Karl Fischer) titration or NMR integration (using an internal standard) to determine water content.

  • Correction: Adjust the mass used in the reaction:

    
    
    

Part 5: Disposal & Decontamination[12]

Core Principle: Do not treat this as general trash. It is a nitrogenous organic chemically active species.

Waste Stream Classification
  • Solid Waste: Hazardous Organic Solid (Tag: "Irritant, Amine").

  • Liquid Waste: Solvent-dependent. Usually "Organic Basic" or "Non-Halogenated Organic."

Disposal Workflow

Disposal_Flow Waste Waste Material Type Type? Waste->Type Solid Solid Residue (Spill/Excess) Type->Solid Liquid Reaction Solution Type->Liquid Dissolve Dissolve in Combustible Solvent (EtOH/Acetone) Solid->Dissolve Neutralize Check pH Neutralize if Acidic Liquid->Neutralize Container Organic Waste Container Dissolve->Container Neutralize->Container Incinerate High Temp Incineration Container->Incinerate External Service

Figure 2: Validated disposal workflow ensuring compliance with environmental regulations.

Decontamination of Glassware
  • Rinse 1: Ethanol or Methanol (solubilizes the organic amide).

  • Rinse 2: Dilute HCl (0.1 M) (Protonates residual amine to water-soluble salt).

  • Wash: Standard detergent and water.

Part 6: References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3496444, Butanamide, 2-amino-3,3-dimethyl-.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[6][7] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butanamide, 2-amino-3,3-dimethyl-
Reactant of Route 2
Reactant of Route 2
Butanamide, 2-amino-3,3-dimethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.